Stearyl palmitate
Description
This compound is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol. It has a role as a cosmetic and a coral metabolite. It is a hexadecanoate ester and a wax ester. It is functionally related to an octadecan-1-ol.
Lanolin is a yellow fat obtained from sheep's wool. It is used as an emollient, cosmetic, and pharmaceutic aid. The US federal code of regulations states that lanolin in the concentration range of 12-50% may be included in over the counter skin ointments. Lanolin is the purified, secreted product of the sheep sebaceous glands. Lanolin primarily consists of long-chain waxy esters, or sterol esters, that lack glycerides. For this reason, it is also called wool wax or wool grease. Lanolin is used in the protection, treatment, and cosmetic enhancement of human skin. Its hydrophobic properties can help protect skin against infections or skin irritation, as it helps seal in moisture that is already present in the skin. Lanolin is used as an active ingredient in over the counter topical products such as ointments, lubricants, lotions and facial cosmetics. Lanolin is also frequently used in protective baby skin treatment and for sore nipples in breastfeeding mothers,.
lanolin is a natural product found in Bombax ceiba with data available.
Properties
IUPAC Name |
octadecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILPUZXRUDPOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026048 | |
| Record name | Octadecyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
460 °F (238 °C) (Closed cup) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.935 at 25 °C | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Translucent, pale yellow, soft tenacious solid | |
CAS No. |
2598-99-4, 100231-75-2, 8006-54-0 | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lanolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214W90O2XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries.[1] Its utility is largely dictated by its specific physicochemical properties, which influence its function as an emollient, thickener, emulsion stabilizer, and film-forming agent.[2][3] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of key processes and concepts.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive quantitative overview.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C34H68O2 | [4][5] |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White to off-white or yellowish crystals, flakes, or pellets with a faint odor. | |
| Melting Point | 55-59 °C (131-138.2 °F) | |
| Boiling Point | ~528.4 °C (estimated) | |
| Density / Specific Gravity | ~0.85 g/mL at 20°C (estimated) | |
| Flash Point | >165 °C (>330 °F) | |
| HLB Value | 10 |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (< 1 mg/mL at 21°C) | |
| Organic Solvents (warmed) | Soluble | |
| Oils | Soluble | |
| Chloroform | Freely soluble | |
| Ether | Freely soluble | |
| Alcohol (cold) | Sparingly soluble | |
| Alcohol (hot) | More soluble |
Table 3: Chemical Identifiers and Data Indices
| Identifier | Value | Reference(s) |
| CAS Number | 2598-99-4 | |
| IUPAC Name | octadecyl hexadecanoate | |
| Synonyms | Octadecyl palmitate, Palmitic acid stearyl ester | |
| XLogP3 | 16.3 | |
| Topological Polar Surface Area | 26.3 Ų |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of this compound.
Synthesis of this compound via Fischer Esterification
This compound is commercially produced through the esterification of stearyl alcohol with palmitic acid. The Fischer esterification method is a common approach.
Principle: This acid-catalyzed reaction involves the condensation of a carboxylic acid (palmitic acid) and an alcohol (stearyl alcohol) to form an ester (this compound) and water. The reaction is reversible and is typically driven to completion by removing the water as it is formed.
Detailed Methodology:
-
Reactant Preparation: Equimolar amounts of palmitic acid and stearyl alcohol are added to a round-bottom flask.
-
Solvent and Catalyst Addition: A non-polar solvent that forms an azeotrope with water, such as toluene, is added to the flask. A catalytic amount of a strong acid, like sulfuric acid or p-toluenesulfonic acid, is introduced.
-
Reaction Setup: The flask is equipped with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water.
-
Heating and Reflux: The reaction mixture is heated to the reflux temperature of the solvent. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water, and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure.
-
Product Isolation: The crude this compound can be further purified by recrystallization from a suitable solvent to yield a pure product.
Caption: Synthesis of this compound via Fischer Esterification.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a precise thermoanalytical technique used to determine the melting point and enthalpy of transitions for materials like wax esters.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in an endothermic peak on the DSC thermogram.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-10 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed aluminum pan is used as the reference.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a wax ester involves:
-
An initial heating ramp to a temperature above the expected melting point (e.g., 120°C) to erase the thermal history of the sample.
-
A holding period at this temperature.
-
A controlled cooling ramp.
-
A final controlled heating ramp (e.g., at a rate of 10°C/min) during which the melting transition is recorded.
-
-
Data Acquisition: The heat flow to the sample is measured and plotted against temperature.
-
Data Analysis: The melting point is determined from the resulting DSC curve. It is often taken as the onset temperature or the peak temperature of the endothermic melting peak. The area under the peak is proportional to the enthalpy of fusion.
Caption: Determination of Melting Point by DSC.
Assessment of Solubility
The solubility of this compound is a critical parameter for its formulation in various products.
Principle: Solubility is determined by observing the formation of a saturated solution. For a solid like this compound, this is often assessed by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Detailed Methodology (Visual Observation Method):
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a solvent in which it is highly soluble (e.g., acetone or isopropanol).
-
Solvent Preparation: A known volume (e.g., 10 mL) of the test solvent is placed in a clear vial or test tube at a controlled temperature.
-
Titration: Small, sequential volumes of the stock solution are added to the test solvent.
-
Observation: After each addition, the mixture is agitated and visually inspected for the persistence of cloudiness or crystals, which indicates that the saturation point has been reached.
-
Calculation: The solubility is calculated based on the volume of the stock solution added to reach the saturation point. This method provides a range for the solubility of the compound.
Caption: Solubility Characteristics of this compound.
Conclusion
This compound possesses well-defined physicochemical properties that are fundamental to its functionality in various scientific and industrial applications. Its waxy nature, specific melting range, and pronounced insolubility in water but solubility in organic solvents are key characteristics for its use in drug delivery systems and topical formulations. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this important ester, ensuring its effective application in research and development.
References
- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcea.org [ijcea.org]
Crystal Structure and Polymorphism of Stearyl Palmitate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl palmitate (C34H68O2), a long-chain wax ester, is a critical component in various pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its crystal structure and polymorphic behavior, significantly influence the stability, bioavailability, and manufacturability of final products. This technical guide provides a comprehensive overview of the crystallographic and thermal characteristics of this compound, drawing upon established principles of lipid chemistry and data from analogous long-chain esters. The guide details the experimental protocols for polymorph characterization and presents a framework for understanding the logical relationships in polymorphic studies.
Introduction to this compound and Polymorphism
This compound is the ester formed from stearyl alcohol and palmitic acid. As a saturated long-chain ester, its molecules can pack in different arrangements in the solid state, a phenomenon known as polymorphism. Each distinct crystalline form, or polymorph, possesses a unique crystal lattice and, consequently, different physicochemical properties such as melting point, solubility, and dissolution rate. The most common polymorphs observed in long-chain lipids are the α, β', and β forms, which differ in their subcell packing.
Crystal Structure of this compound Polymorphs
While specific crystallographic data for this compound is not extensively available in public literature, the behavior of analogous long-chain esters, such as cetyl palmitate and stearyl stearate, provides a strong basis for predicting its crystalline structures.[1][2] Long-chain esters typically crystallize in layered structures, and their polymorphism arises from variations in the packing of the aliphatic chains.
The different polymorphs are primarily distinguished by their subcell structure, which refers to the two-dimensional packing of the hydrocarbon chains.
-
α (alpha) form: This is generally the least stable, metastable form, obtained by rapid cooling of the melt. The hydrocarbon chains are packed in a hexagonal subcell, which allows for rotational disorder.
-
β' (beta prime) form: This form has an intermediate stability and is characterized by an orthorhombic subcell packing. This packing is more ordered than the hexagonal form but less so than the β form.
-
β (beta) form: This is typically the most stable polymorph, with the hydrocarbon chains packed in a triclinic subcell. This arrangement represents the most efficient packing.
The transformation between these forms is often monotropic, proceeding from the least stable (α) to the most stable (β) form upon heating or over time.
Table 1: Predicted Crystallographic Properties of this compound Polymorphs (Based on Analogous Long-Chain Esters)
| Polymorph | Crystal System | Subcell Packing | Predicted d-spacings (Short Spacings) (Å) |
| α | Hexagonal | Hexagonal | ~ 4.15 |
| β' | Orthorhombic | Orthorhombic | ~ 4.2 and ~ 3.8 |
| β | Triclinic | Triclinic | ~ 4.6, ~ 3.9, and ~ 3.7 |
Note: The d-spacing values are indicative and based on data from similar long-chain lipids. Actual values for this compound would require experimental determination.
Thermal Behavior and Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal transitions of this compound polymorphs. The different crystalline forms exhibit distinct melting points and enthalpies of fusion.
Table 2: Predicted Thermal Properties of this compound Polymorphs (Based on Analogous Long-Chain Esters)
| Polymorph | Predicted Melting Point (°C) | Predicted Enthalpy of Fusion (kJ/mol) | Stability |
| α | Lowest | Lowest | Metastable |
| β' | Intermediate | Intermediate | Metastable |
| β | Highest | Highest | Stable |
A typical DSC thermogram of a rapidly cooled this compound sample would likely show a complex profile with multiple endothermic and exothermic events upon heating. This is due to the melting of less stable forms and their subsequent recrystallization into more stable forms before final melting.
Experimental Protocols for Polymorph Characterization
A systematic approach is required to identify and characterize the different polymorphic forms of this compound.
Preparation of Polymorphs
-
α Form: Prepared by shock-cooling the molten this compound in a cold bath (e.g., liquid nitrogen or dry ice/acetone).
-
β' Form: Can often be obtained by controlled cooling of the melt at a specific rate or by recrystallization from a suitable solvent.
-
β Form: Typically obtained by slow crystallization from the melt or a solvent, or by annealing the α or β' forms at a temperature just below their melting points.
Powder X-ray Diffraction (PXRD)
Objective: To identify the different crystalline forms based on their unique diffraction patterns.
Methodology:
-
A powdered sample of this compound is placed on a sample holder.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram, with its characteristic peaks (d-spacings), serves as a fingerprint for each polymorph.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition temperatures (melting points) and enthalpies of fusion for each polymorph.
Methodology:
-
A small, accurately weighed sample of this compound is placed in an aluminum pan, and an empty pan is used as a reference.
-
The sample and reference are heated or cooled at a controlled rate.
-
The heat flow difference between the sample and the reference is measured as a function of temperature.
-
Endothermic events (melting) and exothermic events (crystallization) are observed as peaks in the DSC thermogram.
Visualization of Workflows and Relationships
Experimental Workflow for Polymorph Screening
The following diagram illustrates a typical workflow for the screening and characterization of this compound polymorphs.
Logical Relationship of Polymorphic Forms
The relationship between the different polymorphs can be visualized as a series of transformations governed by thermodynamic stability.
Conclusion
The polymorphic behavior of this compound is a critical consideration in its application in pharmaceutical and cosmetic products. While specific crystallographic data remains a subject for further research, the principles derived from analogous long-chain esters provide a robust framework for understanding its solid-state behavior. A systematic approach utilizing techniques such as Powder X-ray Diffraction and Differential Scanning Calorimetry is essential for the comprehensive characterization of its polymorphic forms. The control of crystallization conditions is paramount to obtaining the desired polymorph with optimal physicochemical properties for a given application. This guide serves as a foundational resource for scientists and researchers involved in the development of products containing this compound.
References
The Thermal Behavior and Phase Transitions of Stearyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl palmitate (C34H68O2), a long-chain wax ester, is a key component in various pharmaceutical, cosmetic, and food applications. Its thermal behavior, particularly its phase transitions and polymorphism, plays a critical role in the stability, formulation, and functionality of products in which it is incorporated. This technical guide provides an in-depth analysis of the thermal properties of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its phase transition pathways.
Physicochemical Properties and Thermal Behavior
This compound is the ester of stearyl alcohol and palmitic acid. Its long, saturated hydrocarbon chains allow for efficient packing into ordered crystalline structures, leading to a distinct melting behavior and the ability to exist in multiple crystalline forms (polymorphism).
The primary thermal event observed for this compound is its melting transition. The melting point has been reported in the range of 53.5 to 59.0°C.[1] A specific study identified a melting point of 57.34°C with a corresponding latent heat of fusion in the range of 219.74–219.88 J/g.[2] This variation in melting point can be attributed to factors such as sample purity and the specific crystalline form present.[1]
Beyond simple melting, this compound exhibits complex polymorphic behavior, transitioning between different solid-state structures upon heating and cooling. These transitions are crucial as different polymorphs can possess distinct physical properties, including solubility, dissolution rate, and mechanical strength. While the existence of polymorphism is established, detailed quantitative data on the transition temperatures and enthalpies of these solid-solid transitions for pure this compound are not extensively reported in publicly available literature.
Table 1: Thermal Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C34H68O2 | [3][4] |
| Molecular Weight | 508.90 g/mol | |
| Melting Point Range | 53.5 - 59.0 °C | |
| Specific Melting Point | 57.34 °C | |
| Latent Heat of Fusion | 219.74 – 219.88 J/g (111.80 - 111.87 kJ/mol) |
Note: The latent heat of fusion in kJ/mol was calculated using the molecular weight of 508.90 g/mol .
Experimental Characterization of Thermal Behavior
The investigation of the thermal behavior and phase transitions of this compound relies on a suite of analytical techniques. The most common and powerful methods include Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Light Microscopy (PLM).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for quantifying the heat flow associated with thermal transitions in a material as a function of temperature. It provides precise measurements of melting points, crystallization temperatures, and the enthalpies of phase transitions.
A typical DSC protocol for analyzing the thermal behavior of this compound, adapted from studies on wax esters, is as follows:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Crimp-seal the pan to ensure good thermal contact and prevent sample loss. An empty, sealed aluminum pan is used as a reference.
-
Initial Heating: Heat the sample from ambient temperature to 105°C at a controlled rate of 5 K/min. This step ensures the complete melting of the sample and erases its previous thermal history.
-
Isothermal Hold (Melt): Hold the sample at 105°C for 5 minutes to ensure a homogenous melt.
-
Controlled Cooling: Cool the sample from 105°C to 5°C at a controlled rate of 5 K/min. This allows for the observation of crystallization events.
-
Isothermal Hold (Solid): Hold the sample at 5°C for 30 minutes to allow for the stabilization of the crystalline structure.
-
Reheating: Heat the sample from 5°C to 105°C at a controlled rate of 5 K/min. This second heating scan is crucial for observing any polymorphic transitions that may occur as the stabilized solid is heated.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (area under the peak) of any endothermic (melting, solid-solid transitions) or exothermic (crystallization) events.
X-ray Diffraction (XRD)
XRD is an essential technique for probing the crystalline structure of materials. By analyzing the diffraction pattern of X-rays scattered by the sample, information about the arrangement of molecules in the crystal lattice and the identification of different polymorphic forms can be obtained.
The following protocol is a general procedure for obtaining XRD data for this compound, based on methods used for long-chain alkyl esters:
-
Sample Preparation: A small amount of this compound powder is placed in a sample holder. To investigate specific polymorphs, the thermal history of the sample should be carefully controlled. For instance, to analyze the structure formed upon cooling from the melt, the sample can be heated above its melting point (e.g., 70°C), held to ensure complete melting, and then cooled to the desired temperature for analysis.
-
Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used. Data is collected over a 2θ range relevant for long-chain organic molecules, for instance, from 2° to 40°.
-
Data Acquisition: The sample is scanned at a specific rate, for example, 3° per minute.
-
Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) of the diffraction peaks. These are then used to calculate the d-spacings (the distance between crystal lattice planes) using the Bragg equation (nλ = 2d sinθ). The set of d-spacings serves as a fingerprint for a specific polymorphic form.
Polarized Light Microscopy (PLM)
PLM is a powerful visualization technique used to observe the morphology and birefringence of crystalline materials. It is particularly useful for studying the crystal habit of different polymorphs and observing phase transitions in real-time when coupled with a hot stage.
A typical protocol for the PLM analysis of this compound is as follows:
-
Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide. A coverslip is placed over the sample.
-
Heating and Melting: The slide is placed on a hot stage attached to the microscope. The sample is heated to a temperature above its melting point (e.g., 70°C) to create a thin, uniform molten film.
-
Controlled Cooling and Observation: The sample is then cooled at a controlled rate. The crystallization process is observed through the microscope under polarized light. Different polymorphs will often exhibit distinct crystal shapes (e.g., needles, spherulites, plates) and birefringence colors.
-
Image Capture: Photomicrographs are captured at different temperatures during cooling and subsequent reheating to document the crystal morphology of the different phases and any transformations between them.
Polymorphic Transitions
The existence of multiple crystalline forms, or polymorphs, is a key characteristic of long-chain esters like this compound. These different forms arise from variations in the packing of the long hydrocarbon chains in the crystal lattice. The transitions between these forms are influenced by factors such as temperature, cooling rate, and the presence of impurities.
A typical polymorphic transition pathway upon cooling from the melt involves the initial formation of a less stable polymorph (e.g., α-form), which may then transform into a more stable form (e.g., β'- or β-form) upon further cooling or annealing. These transitions are often detected as exothermic events in a DSC cooling curve or can be directly visualized as changes in crystal morphology using PLM. Upon reheating, a sample may undergo further transitions from a less stable to a more stable form before finally melting.
Conclusion
The thermal behavior of this compound is a complex interplay of melting, crystallization, and polymorphic transitions. A thorough understanding of these phenomena is essential for controlling the physical properties of formulations containing this wax ester. The application of analytical techniques such as DSC, XRD, and PLM, following robust experimental protocols, allows for the detailed characterization of its thermal properties and crystalline structure. Further research focusing on the precise quantification of the thermodynamic parameters of this compound's polymorphic transitions and the detailed crystallographic analysis of its different solid forms would be highly valuable for the scientific and industrial communities.
References
Navigating the Solubility Landscape of Stearyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of stearyl palmitate, a long-chain wax ester, in various organic solvents. Understanding the solubility characteristics of this excipient is crucial for its effective utilization in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems. This document collates available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows to guide researchers in their formulation development endeavors.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the principle of "like dissolves like" governs the solubility of such long-chain esters. This compound, being a nonpolar molecule, is generally soluble in nonpolar organic solvents and insoluble in water.
General solubility information indicates that this compound is sparingly soluble in chloroform and slightly soluble in methanol.[1] For fatty acid esters of this nature, the typical order of solubility in common organic solvents is: ethyl acetate > ethanol > acetone > methanol.[1] It is also soluble in aromatic solvents, ethers, and ketones.[1] In water, its solubility is less than 1 mg/mL at 21°C (70°F).[2]
To provide a reasonable estimation of this compound's solubility, the following tables present quantitative data for its constituent molecules: stearic acid and palmitic acid. This data can serve as a valuable proxy for predicting the behavior of this compound in similar solvent systems.
Table 1: Solubility of Stearic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Solubility (mass fraction) |
| Methanol | 301.15 | 0.021 |
| 303.15 | 0.024 | |
| 308.15 | 0.035 | |
| 311.15 | 0.043 | |
| 313.15 | 0.050 | |
| Ethanol | 301.15 | 0.058 |
| 303.15 | 0.066 | |
| 308.15 | 0.091 | |
| 311.15 | 0.110 | |
| 313.15 | 0.126 | |
| Acetone | 301.15 | 0.048 |
| 303.15 | 0.055 | |
| 308.15 | 0.076 | |
| 311.15 | 0.092 | |
| 313.15 | 0.106 | |
| Ethyl Acetate | 301.15 | 0.096 |
| 303.15 | 0.109 | |
| 308.15 | 0.149 | |
| 311.15 | 0.179 | |
| 313.15 | 0.204 |
Data sourced from Heryanto et al., 2007.[3]
Table 2: Solubility of Palmitic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Solubility (mole fraction) |
| Ethanol | 290.0 | 0.007 |
| 325.0 | 0.110 | |
| 2-Propanol | 290.0 | 0.009 |
| 325.0 | 0.150 | |
| Acetone | 290.0 | 0.006 |
| 325.0 | 0.100 | |
| Heptane | 290.0 | 0.007 |
| 325.0 | 0.120 | |
| Hexane | 290.0 | 0.008 |
| 325.0 | 0.130 | |
| Trichloroethylene | 290.0 | 0.012 |
| 325.0 | 0.180 |
Data sourced from Domínguez et al., 2007.
It is important to note that the solubility of wax esters like this compound is significantly influenced by temperature. Studies on similar long-chain fatty esters in ethanol have demonstrated a substantial increase in solubility with rising temperatures, with the most significant increase observed between 40°C and 60°C.
Experimental Protocols for Solubility Determination
The equilibrium solubility of this compound can be reliably determined using the shake-flask method. This method involves allowing an excess of the solute to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the supernatant.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.
-
Quantification:
-
HPLC Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using an appropriate HPLC method. For wax esters, a C18 or C30 reversed-phase column with a mobile phase gradient of solvents like methanol and chloroform can be effective. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector, as wax esters lack a UV chromophore.
-
GC-MS Analysis: Alternatively, the sample can be analyzed by high-temperature GC-MS, which is suitable for the analysis of wax esters.
-
-
Data Analysis: Determine the concentration of this compound in the diluted sample by comparing the peak area to a standard curve prepared from solutions of known concentrations. Calculate the solubility in the original solvent, accounting for any dilutions.
Visualization of Key Concepts
To further elucidate the principles and processes discussed, the following diagrams are provided.
Caption: Workflow for determining equilibrium solubility.
Caption: this compound solubility and solvent polarity.
Applications in Drug Development
The solubility of this compound is a critical parameter in its application as an excipient in drug development. It is frequently used as a lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The ability to dissolve both the this compound and the active pharmaceutical ingredient (API) in a suitable organic solvent is often a key step in the manufacturing process of these nanoparticles, particularly when using emulsion-based methods. A thorough understanding of its solubility allows for the selection of appropriate solvents that can effectively co-dissolve the lipid and the drug, leading to efficient drug encapsulation and stable nanoparticle formulations. Furthermore, its solubility characteristics influence the final properties of the lipid-based delivery system, such as drug loading capacity, release profile, and overall stability.
References
Spectroscopic characterization of stearyl palmitate (FTIR, NMR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester commonly used in cosmetics, pharmaceuticals, and other industrial applications as an emollient, thickener, and stabilizer.[1] Its precise chemical characterization is crucial for quality control, formulation development, and understanding its physicochemical properties. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and logical workflows are presented to assist researchers in the comprehensive analysis of this long-chain ester.
Molecular Structure
This compound is comprised of a 16-carbon saturated fatty acid (palmitic acid) esterified with an 18-carbon saturated fatty alcohol (stearyl alcohol).
Chemical Formula: C34H68O2
Molecular Weight: 508.90 g/mol [2]
IUPAC Name: Octadecyl hexadecanoate[1]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl group and the long hydrocarbon chains.
Experimental Protocol
Sample Preparation: A small amount of solid this compound is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, for transmission mode, the sample can be melted and pressed between two potassium bromide (KBr) plates to form a thin film, or dissolved in a suitable solvent like chloroform and cast as a film on a KBr plate after solvent evaporation. A common technique for waxy solids is to analyze them as a melt in a capillary cell.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal or KBr plate is recorded and subtracted from the sample spectrum.
Data Interpretation
The key vibrational bands in the FTIR spectrum of this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2916, ~2848 | C-H stretching (asymmetric & symmetric) | -CH₂- (alkane chain) |
| ~1738 | C=O stretching | Ester carbonyl |
| ~1472, ~1462 | C-H bending (scissoring) | -CH₂- (alkane chain) |
| ~1175 | C-O stretching | Ester linkage |
| ~720 | C-H rocking | -(CH₂)n- (n ≥ 4) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
Experimental Protocol
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Interpretation
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum of this compound is relatively simple, with signals corresponding to the protons in the long alkyl chains and those near the ester functionality.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ -CH₂- (stearyl alcohol moiety) |
| ~2.28 | t | 2H | -CH₂ -COO- (palmitic acid moiety) |
| ~1.62 | m | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |
| ~1.25 | br s | ~56H | -(CH₂ )n- (bulk methylene protons) |
| ~0.88 | t | 6H | -CH₃ (terminal methyl groups) |
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173.9 | C =O (ester carbonyl) |
| ~64.4 | -O-C H₂- (stearyl alcohol moiety) |
| ~34.4 | -C H₂-COO- (palmitic acid moiety) |
| ~31.9 | -(C H₂)n- (penultimate methylene) |
| ~29.7 - ~29.1 | -(C H₂)n- (bulk methylene carbons) |
| ~25.9 | -O-CH₂-C H₂- |
| ~25.0 | -C H₂-CH₂-COO- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ (terminal methyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique for the analysis of such esters, often coupled with Gas Chromatography (GC-MS).
Experimental Protocol
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.
Instrumentation and Data Acquisition (GC-MS with EI):
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-300 °C.
-
Oven Program: A temperature gradient suitable for eluting high-boiling point compounds, for example, starting at 150 °C and ramping up to 300 °C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-600.
-
Interface Temperature: 280-300 °C.
-
Data Interpretation
The EI mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular ion is often of low abundance or absent for long-chain esters.
| m/z (Mass-to-Charge Ratio) | Ion Identity/Fragment | Interpretation |
| 508.5 | [M]⁺ | Molecular ion of this compound |
| 257 | [C₁₅H₃₁CO]⁺ | Acylium ion from the palmitic acid moiety |
| 256 | [C₁₈H₃₆]⁺• | Alkene fragment from the stearyl alcohol moiety (via McLafferty rearrangement) |
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates how the information from each spectroscopic technique contributes to the overall characterization of this compound.
Caption: Logical relationship between spectroscopic techniques for this compound characterization.
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry. FTIR confirms the presence of the characteristic ester and alkane functional groups. NMR provides a detailed map of the proton and carbon skeleton, allowing for unambiguous structural assignment. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information that corroborates the structure. By following the detailed protocols and data interpretation guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this compound for their specific applications.
References
Stearyl Palmitate: A Comprehensive Technical Guide to its Natural Sources and Commercial Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a wax ester with significant applications across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties, including its waxy texture, emollience, and stability, make it a valuable ingredient in a wide range of products. This technical guide provides an in-depth exploration of the natural origins and commercial manufacturing processes of this compound, offering detailed methodologies and quantitative data to support research and development efforts in this area.
Natural Sources of this compound
This compound is found in various natural waxes and fats, serving structural and protective functions in the organisms that produce them. While it is a component of many natural lipids, its concentration can vary significantly.
Animal Sources
Historically, one of the most well-known sources of wax esters, including esters of stearyl alcohol, was spermaceti, a waxy substance found in the head cavity of the sperm whale (Physeter macrocephalus). However, due to the protection of sperm whales, this is no longer a commercial source. This compound is also a component of beeswax, produced by honey bees of the genus Apis, where it contributes to the structural integrity of the honeycomb.
Plant Sources
Table 1: Quantitative Data on this compound in Natural Sources
| Natural Source | Scientific Name | Component Class | Approximate Concentration of Relevant Esters |
| Beeswax | Apis mellifera | Monoesters | 21.5% of total derivatized compounds[2] |
| Carnauba Wax | Copernicia prunifera | Fatty Acid Esters | 80-85% of total wax composition[1] |
Commercial Production of this compound
The industrial-scale production of this compound is primarily achieved through chemical synthesis, with enzymatic methods gaining traction as a more sustainable alternative.
Chemical Synthesis: Direct Esterification
Direct esterification, also known as Fischer esterification, is a common method for producing this compound. This process involves the reaction of stearyl alcohol with palmitic acid, typically in the presence of an acid catalyst to increase the reaction rate and yield.
Materials:
-
Palmitic Acid (1.0 mol)
-
Stearyl Alcohol (1.0 mol)
-
Lead (II) Nitrate (catalyst, amount to be optimized, e.g., 0.1-0.5 mol%)
-
Toluene (solvent, optional, for azeotropic removal of water)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine palmitic acid and stearyl alcohol in a 1:1 molar ratio.
-
Add the lead (II) nitrate catalyst.
-
If using a solvent, add toluene to the flask.
-
Heat the mixture to reflux with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
The crude this compound can be purified by recrystallization. A 97% yield has been reported for this reaction[3].
Table 2: Quantitative Data for Direct Esterification of this compound
| Parameter | Value | Reference |
| Reactant Molar Ratio (Palmitic Acid:Stearyl Alcohol) | 1:1 | [3] |
| Catalyst | Lead (II) Nitrate | |
| Yield | 97% |
Enzymatic Synthesis
Enzymatic synthesis of this compound offers a greener alternative to chemical methods, operating under milder reaction conditions and often with higher specificity, leading to fewer byproducts. Lipases, particularly immobilized forms like Novozym 435, are commonly used for this purpose.
Materials:
-
Palmitic Acid (1.0 mol)
-
Stearyl Alcohol (e.g., 1.5 mol, excess to drive the reaction)
-
Novozym 435 (immobilized lipase B from Candida antarctica) (e.g., 5-10% by weight of substrates)
-
n-Heptane or another suitable organic solvent (optional)
-
Molecular sieves (optional, to remove water)
-
Incubator shaker
-
Filtration setup
Procedure:
-
In a screw-capped flask, dissolve palmitic acid and stearyl alcohol in the chosen solvent (if any). A molar ratio of 1:1.5 (palmitic acid to stearyl alcohol) can be used.
-
Add Novozym 435 to the mixture.
-
If the reaction is sensitive to water, add activated molecular sieves.
-
Place the flask in an incubator shaker at a controlled temperature (e.g., 50-70°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples periodically and analyzing the conversion of the reactants using techniques like GC-MS or HPLC-ELSD.
-
Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
Purify the product by recrystallization. A high conversion of 98.97% has been achieved in a similar enzymatic esterification within 3 hours under optimized conditions.
Table 3: Exemplary Quantitative Data for Enzymatic Ester Synthesis
| Parameter | Value | Reference |
| Enzyme | Novozym 435 | |
| Reactant Molar Ratio (Acid:Alcohol) | 1:1.5 to 1:15 | |
| Enzyme Loading | 5-10% (w/w of substrates) | |
| Temperature | 40-70°C | |
| Reaction Time | 3 - 48 hours | |
| Conversion/Yield | Up to 98.97% |
Biosynthesis of this compound
In biological systems, this compound, like other wax esters, is synthesized through a two-step enzymatic pathway. This process is crucial for producing the protective waxy coatings on plants and the energy storage lipids in some microorganisms and animals.
The general biosynthetic pathway involves:
-
Reduction of a Fatty Acyl-CoA: A fatty acyl-CoA, such as palmitoyl-CoA, is reduced to a fatty alcohol. This reduction is a two-step process catalyzed by a fatty acyl-CoA reductase (FAR). First, the fatty acyl-CoA is reduced to a fatty aldehyde, which is then further reduced to a fatty alcohol.
-
Esterification: The resulting fatty alcohol (e.g., stearyl alcohol, which can be formed from stearoyl-CoA) is then esterified with another fatty acyl-CoA molecule (e.g., palmitoyl-CoA) by a wax synthase (WS) enzyme to form the wax ester, this compound.
Experimental Workflows
Workflow for Direct Esterification and Purification
The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of this compound via direct esterification.
Workflow for Enzymatic Synthesis and Purification
This diagram outlines the general procedure for synthesizing this compound using an immobilized enzyme, followed by product purification.
Purification and Analysis
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds like this compound. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For waxy esters, solvents such as toluene, or a mixed solvent system like acetone/hexane, can be effective.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for quality control and research purposes.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, a high-temperature capillary GC column is required due to its high molecular weight. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Since this compound lacks a strong UV chromophore, conventional HPLC with UV detection is not ideal. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a more suitable method. ELSD is a universal detector that responds to any non-volatile analyte, making it well-suited for the analysis of lipids like wax esters.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources and commercial production methods for this compound. The detailed experimental protocols and quantitative data presented for both chemical and enzymatic synthesis offer valuable resources for researchers and professionals in the pharmaceutical, cosmetic, and related industries. The inclusion of biosynthetic pathways and experimental workflows, visualized through Graphviz diagrams, further enhances the understanding of the synthesis and purification of this important wax ester. As the demand for sustainable and high-purity ingredients continues to grow, the optimization of these production methods, particularly enzymatic synthesis, will be a key area of future research and development.
References
An In-Depth Technical Guide to the Biocompatibility and Toxicity of Stearyl Palmitate for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a wax-like compound utilized in various industrial applications, including cosmetics and pharmaceuticals. As its use in novel formulations expands, a thorough understanding of its biocompatibility and potential toxicity at the cellular level is crucial for researchers and developers. This technical guide provides a comprehensive overview of the current in vitro data on this compound, detailing its effects on cell viability, apoptosis, and inflammatory responses. Due to the limited availability of data on this compound itself, this guide also incorporates relevant information on its constituent molecules, palmitic acid and stearic acid, to provide a broader context for its potential biological activities.
Biocompatibility and Cytotoxicity of this compound
In vitro studies are fundamental in assessing the cytotoxic potential of a compound. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, indicating the concentration of a substance required to inhibit a biological process by 50%.
A key study investigating the effects of this compound demonstrated its selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 40 µM. In contrast, the same study found this compound to be significantly less toxic to non-cancerous murine fibroblast cells (L929), with an IC50 value greater than 1000 µM. This suggests a potential therapeutic window for this compound in cancer applications, although further research is needed to confirm this selectivity across a broader range of cell types.
Table 1: Quantitative Cytotoxicity Data for this compound
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | IC50 | 40 µM |
| This compound | L929 (Murine Fibroblast) | MTT Assay | IC50 | >1000 µM |
Apoptosis Induction by this compound
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. The induction of apoptosis is a desired outcome for anti-cancer agents. In the context of this compound, its ability to induce apoptosis has been confirmed in MCF-7 breast cancer cells at its IC50 concentration (40 µM). This was demonstrated through fluorescence staining and flow cytometry analysis.
Experimental Workflow: Apoptosis Assessment
The following diagram illustrates a typical workflow for assessing apoptosis in adherent cell lines treated with a lipid-based compound like this compound.
Insights from Constituent Molecules: Palmitic Acid and Stearic Acid
Due to the limited specific data on this compound, examining the well-documented in vitro effects of its constituent fatty acids, palmitic acid and stearic acid, can provide valuable insights into its potential biological activities. It is crucial to remember that the ester linkage in this compound may alter its bioavailability and cellular uptake compared to the free fatty acids.
Cytotoxicity and Apoptosis
Numerous studies have demonstrated that saturated fatty acids like palmitic acid and stearic acid can induce apoptosis in various cell types, including granulosa cells, endothelial cells, and pancreatic β-cells. This process is often dose- and time-dependent. For example, palmitic acid has been shown to suppress granulosa cell survival by inducing apoptosis, a process that involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.
Inflammatory Response
Palmitic acid is widely recognized as a pro-inflammatory molecule in vitro. It can activate inflammatory signaling pathways, leading to the production and secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in various cell types, including keratinocytes, adipocytes, and endothelial cells.
Signaling Pathways Modulated by Palmitic Acid
The biological effects of palmitic acid are mediated through the modulation of several key signaling pathways. Understanding these pathways can help predict the potential mechanisms of action of this compound, assuming it is hydrolyzed to its constituent fatty acids.
Toll-Like Receptor 4 (TLR4) and NF-κB Signaling
A primary mechanism by which palmitic acid elicits an inflammatory response is through the activation of Toll-like receptor 4 (TLR4). TLR4 activation initiates a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines.
The following diagram illustrates the simplified signaling pathway of palmitic acid-induced inflammation.
Stearyl Palmitate as a Wax Ester in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester composed of stearyl alcohol and palmitic acid, is a significant lipid molecule found in various biological systems, particularly in mammals. As a major component of protective lipid barriers, its unique physicochemical properties contribute to the barrier function of the skin and ocular surface. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, metabolism, biological roles, and the methodologies for its analysis. The information is tailored for professionals in research and drug development who are interested in the physiological and pathological roles of wax esters.
Physicochemical Properties of this compound
This compound is a saturated wax ester with the chemical formula C34H68O2. Its properties are crucial for its biological functions, particularly in providing structure and barrier function to lipid layers.
| Property | Value | Reference |
| Molecular Formula | C34H68O2 | |
| Molecular Weight | 508.90 g/mol | |
| Melting Point | 57°C (135°F) | [1] |
| Appearance | White to off-white solid wax at room temperature | |
| Solubility | Water-insoluble; soluble in oils |
Biological Occurrence and Function
This compound is a prominent component of various biological lipid matrices, where it serves primarily protective and barrier functions.
-
Meibum: The lipid layer of the tear film is composed of meibum, a secretion from the meibomian glands. Wax esters are a major component of meibum, preventing tear evaporation and maintaining a stable tear film.
-
Vernix Caseosa: This waxy, white substance coats the skin of newborns and is rich in lipids. The wax ester fraction of vernix caseosa is substantial, contributing to its protective functions against amniotic fluid and providing innate immunity. The lipid composition of vernix caseosa includes a significant wax ester and cholesterol ester fraction (25%).[3]
-
Hair Wax: While not a biological secretion in the same vein as sebum, the lipids present on the hair surface, often referred to as hair wax, contain components derived from sebum, including wax esters.
Biosynthesis of this compound
The synthesis of this compound is a two-step enzymatic process involving the reduction of a fatty acid to a fatty alcohol, followed by the esterification of the fatty alcohol with another fatty acid. This process involves enzymes located in two different cellular organelles: the peroxisome and the endoplasmic reticulum.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound involves peroxisomal fatty alcohol synthesis and subsequent esterification in the endoplasmic reticulum.
Step 1: Fatty Alcohol Synthesis in the Peroxisome
The first step is the reduction of a fatty acyl-CoA to a long-chain fatty alcohol. In the case of this compound synthesis, stearoyl-CoA is reduced to stearyl alcohol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs).
-
Enzymes: In humans, two FAR enzymes have been identified: FAR1 and FAR2.
-
Substrate Specificity: FAR1 exhibits a preference for saturated and unsaturated C16 and C18 fatty acyl-CoAs, while FAR2 has a broader substrate specificity.
-
Cofactor: The reduction reaction requires NADPH as a cofactor.
-
Cellular Localization: Both FAR1 and FAR2 are localized to the peroxisomes.
Step 2: Wax Ester Synthesis in the Endoplasmic Reticulum
The newly synthesized stearyl alcohol is transported from the peroxisome to the endoplasmic reticulum (ER), where it is esterified with palmitoyl-CoA to form this compound. This reaction is catalyzed by acyl-CoA wax acyltransferases (AWATs), also known as wax synthases.
-
Enzymes: In humans, two wax synthase enzymes have been identified: AWAT1 and AWAT2.
-
Substrate Specificity: Both AWAT1 and AWAT2 can utilize a range of long-chain fatty alcohols and fatty acyl-CoAs as substrates.
-
Cellular Localization: AWAT1 and AWAT2 are integral membrane proteins located in the endoplasmic reticulum.
Inter-organelle Transport
The biosynthesis of this compound necessitates the transport of stearyl alcohol from the peroxisome to the endoplasmic reticulum. Evidence suggests that this occurs via a non-vesicular transport mechanism, possibly at membrane contact sites between the two organelles.[4]
Metabolism of Dietary Wax Esters
When consumed in the diet, wax esters are hydrolyzed in the gastrointestinal tract by pancreatic carboxyl esterase, which is dependent on bile salts. This process releases the constituent long-chain fatty alcohol and fatty acid, which are then absorbed by the intestinal mucosa.
Experimental Protocols
Accurate quantification and characterization of this compound in biological samples require robust analytical methodologies. The following section details protocols for the extraction, separation, and analysis of wax esters.
Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound from biological samples.
Sample Collection and Lipid Extraction
a. Sebum Collection: Sebum can be collected non-invasively using absorbent patches (e.g., Sebutape™) applied to the skin surface (e.g., forehead) for a defined period.
b. Lipid Extraction (Folch Method):
-
Place the collected sample (e.g., Sebutape) in a glass tube with a Teflon-lined cap.
-
Add a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an appropriate internal standard (e.g., a wax ester with a unique chain length not present in the sample).
-
Vortex thoroughly and incubate at room temperature with agitation.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for analysis (e.g., hexane for GC-MS, chloroform:methanol for HPLC-MS).
Thin-Layer Chromatography (TLC) for Wax Ester Fractionation
For complex lipid extracts, an initial fractionation step can isolate the wax ester class.
-
Plate Preparation: Use pre-coated silica gel 60 TLC plates. Activate by heating at 110°C for 1 hour.
-
Sample Application: Dissolve the lipid extract in a small volume of hexane or chloroform and spot it onto the TLC plate origin.
-
Development: Develop the plate in a sealed tank containing a mobile phase of hexane:diethyl ether (94:6, v/v).[5]
-
Visualization: Visualize the separated lipid classes by spraying with a suitable reagent (e.g., primuline) and viewing under UV light. Wax esters will have a high Rf value, migrating close to the solvent front.
-
Elution: Scrape the silica band corresponding to the wax esters and elute the lipids from the silica with chloroform:methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable wax esters.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature capillary column, such as a DB-1 HT (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector and Detector Temperatures: Set to high temperatures, for example, 390°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp to 240°C at 15°C/min.
-
Ramp to 390°C at 8°C/min, hold for 6 minutes.
-
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-920.
-
Quantification: Use an external calibration curve with a this compound standard.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
HPLC-MS is suitable for the analysis of a broad range of wax esters, including those that are less thermally stable.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: A C18 or C30 reversed-phase column.
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform.
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
MS Detection:
-
ESI: Can be used with the addition of a post-column modifier (e.g., ammonium formate) to promote ionization.
-
APCI: Often more suitable for nonpolar lipids like wax esters.
-
Operate in positive ion mode, monitoring for the protonated molecule [M+H]+ or ammonium adduct [M+NH4]+.
-
-
Quantification: Use an external calibration curve with a this compound standard and an appropriate internal standard.
Conclusion
This compound is a crucial wax ester in mammalian biological systems, contributing significantly to the protective lipid barriers of the skin and ocular surface. Its biosynthesis is a well-orchestrated process involving enzymes in both the peroxisomes and the endoplasmic reticulum, highlighting the importance of inter-organelle communication in lipid metabolism. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification and characterization of this compound in various biological matrices. A deeper understanding of this compound's role in health and disease, facilitated by these advanced analytical techniques, will be invaluable for the development of novel therapeutic and dermatological strategies.
References
- 1. ulprospector.com [ulprospector.com]
- 2. mdpi.com [mdpi.com]
- 3. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonvesicular phospholipid transfer between peroxisomes and the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
Methodological & Application
Preparation of Stearyl Palmitate-Based Solid Lipid Nanoparticles (SLNs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as improved bioavailability, controlled release, and enhanced stability of encapsulated therapeutic agents. Stearyl palmitate, a wax ester, serves as a suitable lipid matrix for SLN formulation due to its biocompatibility and ability to form a solid core. This document provides detailed application notes and experimental protocols for the preparation of this compound-based SLNs using various established methods.
Data Presentation: Comparative Analysis of Preparation Methods
The choice of preparation method significantly influences the physicochemical properties of SLNs, such as particle size, polydispersity index (PDI), and encapsulation efficiency (EE). The following table summarizes typical quantitative data for SLNs prepared with long-chain solid lipids like stearyl or cetyl palmitate, providing a comparative overview of different techniques.
| Preparation Method | Solid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| High-Pressure Homogenization (Hot) | Cetyl Palmitate | Tween 80, Tego Care 450 | 50 - 100 | 0.11 - 0.20 | > 80 | [1][2] |
| High-Pressure Homogenization (Cold) | Stearic Acid | Poloxamer 188 | ~226 | ~0.18 | ~73.8 | [1] |
| Microemulsion | Stearic Acid | Lecithin, Alcohol | Not Specified | Not Specified | Not Specified | [3] |
| Solvent Emulsification-Evaporation | Glyceryl Monostearate | Lecithin, Taurodeoxycholic acid sodium salt | 205 - 695 | < 0.3 | Not Specified | [4] |
| Microfluidics | Cetyl Palmitate | Pluronic F68 | ~120 | ~0.11 | High |
Experimental Protocols
This section provides detailed step-by-step protocols for the most common methods used to prepare this compound-based SLNs.
High-Pressure Homogenization (HPH)
High-pressure homogenization is a widely used technique for producing SLNs, valued for its simplicity and scalability. It can be performed using a hot or cold homogenization process.
a) Hot Homogenization Protocol
This method involves homogenizing a hot oil-in-water (o/w) emulsion.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath or Heating Mantle
-
Magnetic Stirrer
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point (Melting point of this compound is ~57°C). Dissolve the lipophilic API in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., 15,000 rpm for 10-15 minutes) to form a coarse o/w pre-emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization at a pressure of 100 to 1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Solidification: Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at a suitable temperature (e.g., 4°C).
b) Cold Homogenization Protocol
This method is suitable for thermolabile drugs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
-
Dry Ice or Liquid Nitrogen
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer
-
Ultrasonicator (optional)
-
Mortar and Pestle or Ball Mill
Procedure:
-
Drug-Lipid Mixture Preparation: Dissolve or disperse the API in the molten this compound.
-
Solidification and Grinding: Rapidly cool the drug-lipid mixture using dry ice or liquid nitrogen to solidify it. Grind the solid lipid-drug mixture into fine particles (microparticles) using a mortar and pestle or a ball mill.
-
Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.
-
High-Pressure Homogenization: Homogenize the dispersion at high pressure (e.g., 500-1500 bar) at or below room temperature. The high pressure provides the necessary energy to break down the microparticles into nanoparticles.
-
Storage: Store the final SLN dispersion at a suitable temperature.
Microemulsion Method
This technique involves the formation of a thermodynamically stable, transparent microemulsion which is then diluted with a cold aqueous phase to precipitate the SLNs.
Materials:
-
This compound (Solid Lipid)
-
API
-
Surfactant (e.g., Lecithin)
-
Co-surfactant (e.g., Butanol, Ethanol)
-
Purified Water
Equipment:
-
Magnetic Stirrer with Hotplate
-
Beakers
Procedure:
-
Microemulsion Formation: Melt the this compound. Add the surfactant and co-surfactant to the molten lipid and stir until a clear mixture is formed. If encapsulating an API, dissolve it in this mixture. Heat an appropriate amount of purified water to the same temperature and add it to the lipid-surfactant mixture with gentle stirring to form a clear, thermodynamically stable microemulsion.
-
Precipitation of SLNs: Disperse the warm microemulsion into a large volume of cold water (2-3°C) under continuous stirring. The rapid cooling and dilution cause the lipid to precipitate, forming SLNs.
-
Purification: The SLN dispersion may be further purified by dialysis or ultrafiltration to remove excess surfactant and co-surfactant.
-
Storage: Store the purified SLN dispersion at a suitable temperature.
Solvent Emulsification-Evaporation Method
This method involves dissolving the lipid and drug in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then evaporating the solvent to form SLNs.
Materials:
-
This compound (Solid Lipid)
-
API
-
Water-immiscible Organic Solvent (e.g., Chloroform, Dichloromethane)
-
Surfactant (e.g., Polyvinyl alcohol (PVA), Tween 80)
-
Purified Water
Equipment:
-
High-Shear Homogenizer or Sonicator
-
Rotary Evaporator or Magnetic Stirrer for solvent evaporation
-
Beakers
Procedure:
-
Organic Phase Preparation: Dissolve the this compound and the API in a suitable water-immiscible organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-shear homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator or by continuous stirring at room temperature for a sufficient time. As the solvent is removed, the lipid precipitates, forming SLNs.
-
Purification and Storage: The resulting SLN dispersion can be washed and concentrated by ultracentrifugation or dialysis. Store the final dispersion at an appropriate temperature.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described SLN preparation methods.
High-Pressure Homogenization (Hot Method) Workflow
Caption: Workflow for Hot High-Pressure Homogenization.
Microemulsion Method Workflow
Caption: Workflow for the Microemulsion Method.
Solvent Emulsification-Evaporation Method Workflow
Caption: Workflow for Solvent Emulsification-Evaporation.
References
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearyl Palmitate: A Versatile Matrix for Controlled Drug Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl palmitate, a wax ester composed of stearyl alcohol and palmitic acid, is emerging as a promising lipid-based matrix for the development of controlled drug release systems. Its solid nature at room temperature, biocompatibility, and biodegradability make it an excellent candidate for encapsulating therapeutic agents in formulations such as solid lipid nanoparticles (SLNs) and microspheres. These formulations can protect the encapsulated drug from degradation, improve its bioavailability, and provide a sustained release profile, thereby reducing dosing frequency and potential side effects. This document provides detailed application notes and experimental protocols for utilizing this compound as a matrix for controlled drug release.
Core Applications
This compound can be effectively used to formulate:
-
Solid Lipid Nanoparticles (SLNs): Colloidal drug carriers with a solid lipid core, suitable for various administration routes including oral, parenteral, and topical delivery.[1][2]
-
Microspheres: Larger particles that can be used for oral or injectable sustained-release depots.
The solid matrix of this compound helps to reduce the mobility of the entrapped drug, which is a prerequisite for achieving controlled drug release.
Data Presentation: Quantitative Drug Release
The following table summarizes the in-vitro drug release profile of Levosulpiride-loaded solid lipid nanoparticles (SLNs) prepared with a lipid matrix analogous to this compound (palmitic acid). This data demonstrates the potential of such lipid matrices to provide a sustained release over 24 hours.
| Time (hours) | Cumulative Drug Release (%) from Palmitic Acid SLNs (Mean ± SD, n=3) |
| 1 | 15.2 ± 1.8 |
| 2 | 28.5 ± 2.1 |
| 4 | 45.8 ± 3.5 |
| 6 | 60.1 ± 4.2 |
| 8 | 72.4 ± 3.9 |
| 12 | 85.7 ± 4.5 |
| 24 | 98.2 ± 3.1 |
Data adapted from a study on Levosulpiride-loaded SLNs using palmitic acid as the lipid matrix, which serves as a representative example for this compound-based systems.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol details the widely used hot homogenization technique for preparing this compound SLNs.[1][3]
Materials:
-
This compound
-
Drug to be encapsulated
-
Surfactant (e.g., Polysorbate 80, Tween 80)
-
Co-surfactant (optional, e.g., soy phosphatidylcholine)
-
Purified water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating mantle
-
Beakers and magnetic stirrer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound by heating it 5-10°C above its melting point.
-
Disperse or dissolve the accurately weighed drug in the molten this compound.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform a set number of homogenization cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar).[1]
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared SLN dispersion.
-
Protocol 2: Determination of Drug Entrapment Efficiency and Loading Capacity
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the SLNs.
-
Alternatively, use ultrafiltration techniques.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant containing the unentrapped drug.
-
Analyze the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Calculation:
-
Entrapment Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 3: In-Vitro Drug Release Study
This protocol describes the dialysis bag method for assessing the in-vitro drug release from this compound SLNs.
Materials:
-
Prepared drug-loaded SLN dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS) of desired pH (e.g., pH 7.4 to simulate physiological conditions)
-
Magnetic stirrer and beakers
-
Shaking incubator or water bath
Procedure:
-
Preparation of Dialysis Bag:
-
Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.
-
Securely tie one end of the dialysis bag.
-
-
Sample Loading:
-
Pipette a known volume of the SLN dispersion into the dialysis bag and securely tie the other end.
-
-
Release Study:
-
Place the dialysis bag in a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL of PBS, pH 7.4).
-
Maintain the temperature at 37 ± 0.5°C and stir the medium at a constant speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Mandatory Visualizations
Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).
Caption: Mechanism of controlled drug release from a this compound matrix.
Caption: Experimental workflow for the preparation of this compound SLNs.
Caption: Experimental workflow for in-vitro drug release testing.
References
Application Notes and Protocols for the Formulation of Stearyl Palmitate-Based Nanostructured Lipid Carriers (NLCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and potential applications of stearyl palmitate-based Nanostructured Lipid Carriers (NLCs). The protocols outlined below are based on established methodologies in the field of lipid nanotechnology and are intended to serve as a foundational resource for the development of novel drug delivery systems.
Introduction to this compound in NLC Formulations
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, designed to overcome the limitations of Solid Lipid Nanoparticles (SLNs). NLCs are produced by blending solid lipids with liquid lipids, creating a less ordered lipid matrix. This imperfect crystal structure offers several advantages, including increased drug loading capacity and reduced drug expulsion during storage.
This compound, the ester of stearyl alcohol and palmitic acid, is a waxy solid at room and body temperature, making it a suitable candidate as a solid lipid in NLC formulations. Its biocompatibility and history of use in cosmetic and pharmaceutical preparations underscore its potential for developing safe and effective drug delivery systems. When combined with a liquid lipid, this compound can form a stable NLC matrix capable of encapsulating a variety of therapeutic agents, particularly lipophilic drugs.
Quantitative Data on NLC Formulations
The following tables summarize representative quantitative data for NLC formulations. While specific data for this compound as the sole solid lipid is limited in publicly available literature, the tables include data from studies using chemically similar solid lipids such as cetyl palmitate and stearic acid, which can serve as a valuable reference point.
Table 1: Formulation Composition of NLCs
| Solid Lipid | Liquid Lipid | Surfactant(s) | Drug | Reference Lipid:Drug Ratio |
| Cetyl Palmitate | Oleic Acid | Tween 80, Glycerin | Retinyl Palmitate | 3.6:1[1] |
| Stearic Acid | Oleic Acid | Tween 80 | Valproic Acid | 70:30 (Lipid Ratio)[2] |
| Cetyl Palmitate | Miglyol 812N | Tween 20 | 20(S)-Protopanaxadiol | Variable (Optimized via Box-Behnken)[3] |
| Stearic Acid | Oleic Acid | Pluronic F68, Lecithin | Diacerein | Not Specified[4] |
| Cetyl Palmitate | Caprylic/Capric Triglycerides | Not Specified | Coenzyme Q10 | Not Specified[5] |
Table 2: Physicochemical Characteristics of NLCs
| Solid Lipid Used | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loaded |
| Cetyl Palmitate | 258 ± 15.85 | 0.31 ± 0.09 | Not Reported | Not Reported | Retinyl Palmitate |
| Stearic Acid | 189.2 ± 3.1 | 0.41 ± 0.01 | -18.6 ± 0.4 | Not Reported | Valproic Acid |
| Cetyl Palmitate | Optimized to be small | < 0.5 (Optimized) | Not Reported | Optimized to be high | 20(S)-Protopanaxadiol |
| Stearic Acid | 150-250 | < 0.3 | -9.2 to -13.1 | 67-82 | Aceclofenac |
| Cetyl Palmitate | 180-240 | < 0.2 | -40 to -50 | 100 | Coenzyme Q10 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based NLCs.
Protocol for Preparation of this compound NLCs by Hot Homogenization followed by Ultrasonication
This method is one of the most common and reliable techniques for producing NLCs.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol® 812)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Glycerin)
-
Active Pharmaceutical Ingredient (API)
-
Deionized Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath or heating mantle with magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and the liquid lipid (a common starting ratio is 70:30 solid to liquid lipid).
-
Add the lipophilic API to the lipid mixture.
-
Heat the mixture in a beaker to 5-10°C above the melting point of this compound (approximately 60-70°C) using a water bath with continuous stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant and, if used, co-surfactant.
-
Dissolve the surfactant(s) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (60-70°C).
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will result in the formation of a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanosizing by Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-power probe sonication.
-
Sonication parameters should be optimized for each formulation, but a typical starting point is 5-15 minutes with a specific amplitude (e.g., 70%). To avoid overheating, sonication can be performed in pulsed mode (e.g., 30 seconds on, 10 seconds off).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. This rapid cooling facilitates the recrystallization of the lipid matrix and the formation of NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C for further characterization and use.
-
Protocol for Characterization of this compound NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
- Dilute the NLC dispersion with deionized water to an appropriate concentration.
- Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).
- Perform measurements in triplicate at 25°C. A PDI value below 0.3 indicates a homogenous particle size distribution. A zeta potential of ±30 mV is generally considered sufficient for good electrostatic stability.
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
- Separate the unencapsulated drug from the NLC dispersion. This can be achieved by ultracentrifugation or by using centrifugal filter units (e.g., Amicon® Ultra).
- Quantify the amount of free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculate the EE and DL using the following equations:
3. Morphological Examination:
- Visualize the shape and surface morphology of the NLCs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
- For TEM, place a drop of the diluted NLC dispersion on a carbon-coated copper grid, allow it to dry, and then stain with a suitable negative staining agent (e.g., phosphotungstic acid) before imaging.
Potential Signaling Pathways and Biological Effects
While direct studies on the signaling pathways affected by drugs delivered specifically via this compound-based NLCs are not widely available, research on other NLC formulations provides valuable insights into their potential biological effects. The lipidic nature of NLCs can facilitate drug transport across cell membranes, potentially leading to enhanced intracellular drug concentrations and greater modulation of target signaling pathways.
For instance, studies have shown that drugs delivered via NLCs can influence key cellular signaling pathways involved in inflammation and cancer. One study reported that the anti-inflammatory effects of risperidone and paliperidone were mediated through the inhibition of the NF-κB signaling pathway when delivered via NLCs. Another nanoformulation was found to inhibit the PI3K/AKT/mTOR pathway , which is crucial in cell proliferation and survival.
Therefore, it is plausible that drugs with known effects on specific signaling pathways could exhibit enhanced activity when formulated in this compound NLCs. This represents a promising area for future research.
Visualizations
The following diagrams illustrate the experimental workflow for NLC formulation and a potential signaling pathway that could be modulated by NLC-delivered drugs.
Caption: Experimental workflow for the preparation and characterization of this compound NLCs.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a drug delivered via this compound NLCs.
References
Application Notes and Protocols for Stearyl Palmitate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a waxy solid that has garnered interest in the formulation of topical drug delivery systems. Its lipophilic nature, biocompatibility, and occlusive properties make it a promising candidate as a solid lipid excipient in advanced dermal delivery platforms such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanocarriers offer several advantages for topical drug delivery, including enhanced drug stability, controlled release, improved skin penetration, and targeted delivery to specific skin strata.
This document provides detailed application notes and experimental protocols for the utilization of this compound in topical drug delivery systems. While direct research exclusively focused on this compound is emerging, for illustrative purposes, this document will also draw upon data and methodologies from studies on structurally similar solid lipids, such as cetyl palmitate and stearic acid, to provide a comprehensive guide for researchers.
Application Notes
This compound primarily serves as a core lipid matrix in the fabrication of SLNs and NLCs. Its high melting point contributes to the solid nature of the nanoparticles at physiological skin temperature, which is crucial for controlled drug release.
Key Applications in Topical Formulations:
-
Controlled Drug Release: The solid lipid matrix of this compound can encapsulate drug molecules, leading to a sustained and controlled release profile. This is particularly beneficial for reducing the frequency of application and minimizing systemic absorption of topically applied drugs. The release often follows a biphasic pattern, with an initial burst release from the nanoparticle surface followed by a prolonged release from the core[1].
-
Enhanced Skin Permeation and Retention: this compound-based nanoparticles can enhance the penetration of encapsulated drugs into the skin. Their small size allows for close contact with the stratum corneum, and their lipidic nature facilitates fusion with the skin's lipid bilayers. This can lead to increased drug concentration in the epidermis and dermis, which is desirable for treating local skin conditions.
-
Improved Drug Stability: Encapsulation within the solid lipid matrix of this compound can protect labile drug molecules from chemical degradation and photodegradation, thereby improving the stability of the formulation.
-
Occlusive Effect: Formulations containing this compound can form a thin film on the skin surface, reducing transepidermal water loss and leading to skin hydration. This occlusive effect can also enhance the permeation of the encapsulated drug.
Physicochemical Properties of Lipid Nanoparticles
The following table summarizes typical physicochemical properties of lipid nanoparticles formulated with solid lipids structurally similar to this compound. These parameters are critical for the performance of the topical delivery system.
| Formulation Code | Solid Lipid(s) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| NLC-RP1 | Cetyl palmitate, Oleic acid | Retinyl Palmitate | 258 ± 15.85 | 0.31 ± 0.09 | - | ~85 | [2] |
| NLC-ACE1 | Stearic acid, Oleic acid | Aceclofenac | < 500 | - | - | 75-85 | [1] |
| SLN-BC-AT | Stearyl ferulate | Beta-carotene & Alpha-tocopherol | - | - | - | - | [3] |
In Vitro Performance of Lipid Nanoparticle Formulations
The following table presents in vitro drug release and skin permeation data for drug-loaded lipid nanoparticles, demonstrating their potential for effective topical delivery.
| Formulation Code | Drug | In Vitro Release Profile | Skin Permeation Enhancement | Reference |
| NLC-ACE1 | Aceclofenac | 40% - 78% release after 8 hours | Promising for transdermal application | [1] |
| SLN-RP-DCP | Retinyl Palmitate | - | 4.8-fold enhancement in skin distribution | |
| NLC-RP1 | Retinyl Palmitate | Degraded by ~15% in 28 days (vs. ~50% in macroemulsion) | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization and Ultrasonication
This protocol describes the preparation of NLCs where this compound is the primary solid lipid, and a liquid lipid (e.g., oleic acid) is included to create a less-ordered lipid matrix, which can improve drug loading and reduce drug expulsion.
Materials:
-
This compound (Solid Lipid)
-
Oleic Acid (Liquid Lipid)
-
Drug (Lipophilic Active Pharmaceutical Ingredient)
-
Polysorbate 80 (Tween 80) (Surfactant)
-
Glycerin (Co-surfactant)
-
Purified Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
-
Water Bath
-
Magnetic Stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh this compound and oleic acid in a beaker. The ratio of solid lipid to liquid lipid can be varied (e.g., 70:30).
-
Add the desired amount of the lipophilic drug to the lipid mixture.
-
Heat the beaker in a water bath to 5-10°C above the melting point of this compound (approximately 60-65°C) and stir with a magnetic stirrer until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve Polysorbate 80 and glycerin in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with the high-shear homogenizer at a moderate speed (e.g., 8,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanosizing:
-
Immediately subject the hot pre-emulsion to probe sonication for a specified time (e.g., 5-15 minutes) at a specific power output. The sonication step is critical for reducing the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring. Upon cooling, the lipid will recrystallize, forming the solid matrix of the NLCs.
-
-
Storage:
-
Store the prepared NLC dispersion in a sealed container at 4°C.
-
Protocol 2: Characterization of this compound-Based NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to 25°C.
-
Measure the particle size (Z-average), PDI, and zeta potential.
-
Perform the measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Ultrafiltration-centrifugation.
-
Procedure:
-
Place a known amount of the NLC dispersion into an ultrafiltration tube with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Centrifuge the tube at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 30 minutes) to separate the NLCs from the aqueous phase containing the free drug.
-
Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
-
Protocol 3: In Vitro Skin Permeation Study
This protocol outlines the procedure for assessing the permeation of a drug from a this compound-based NLC formulation through an excised skin model.
Materials:
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
Franz diffusion cells
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
NLC formulation
-
Control formulation (e.g., drug in a simple cream or solution)
Equipment:
-
Water bath with a magnetic stirrer
-
Syringes and needles
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
Procedure:
-
Skin Preparation:
-
Thaw the frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Setup:
-
Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32 ± 1°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 32 ± 1°C and stir the receptor medium continuously.
-
Allow the system to equilibrate for 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount (e.g., 10 mg/cm²) of the NLC formulation and the control formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of skin at each time point.
-
Plot the cumulative amount of drug permeated versus time to determine the steady-state flux (Jss).
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).
-
References
Application Notes and Protocols for High-Pressure Homogenization of Stearyl Palmitate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as improved bioavailability, controlled release, and the ability to encapsulate both lipophilic and hydrophilic drugs.[1] Stearyl palmitate, a solid lipid at physiological temperature, is a suitable candidate for the formulation of SLNs due to its biocompatibility and biodegradability. High-Pressure Homogenization (HPH) is a widely used, scalable, and solvent-free technique for the production of SLNs.[1][2] This document provides detailed application notes and protocols for the preparation and characterization of this compound SLNs using the HPH method.
Note: Specific quantitative data for this compound nanoparticles prepared by high-pressure homogenization is limited in the publicly available literature. Therefore, data for cetyl palmitate, a chemically similar solid lipid, is presented as a close analogue.
Data Presentation
The following tables summarize the influence of formulation and process parameters on the physicochemical properties of solid lipid nanoparticles.
Table 1: Effect of High-Pressure Homogenization (HPH) Parameters on Cetyl Palmitate SLN Characteristics
| Homogenization Pressure (bar) | Number of Cycles | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 500 | 3 | 312 | - | - | [3] |
| 1000 | 10 | ~150 | < 0.2 | -15.4 | |
| 300 | 3 | 259.50 ± 12.80 | 0.267 ± 0.017 | - |
Table 2: Influence of Lipid and Surfactant Concentration on Cetyl Palmitate SLN Properties
| Lipid Concentration (% w/v) | Surfactant (Type) | Surfactant Concentration (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| 10 | Poloxamer 188 | 2.5 | 230 | - | - | |
| 1-10 | Pluronic F68 | 2 | < 200 | < 0.2 | - | |
| - | Tween 80 | 4 | ~215 | ~0.3 | ~60 | |
| 5-10 | - | - | 210-280 | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
1. Materials:
-
This compound (Lipid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API) - optional
-
Purified Water
2. Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath or Heating Mantle
-
Beakers and Magnetic Stirrer
3. Procedure:
- Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. If applicable, dissolve the lipophilic API in the molten lipid.
- Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
- Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer. Subsequently, homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
- High-Pressure Homogenization: Immediately transfer the hot pre-emulsion into the high-pressure homogenizer. Homogenize the emulsion at a defined pressure (e.g., 300-1500 bar) for a specific number of cycles (e.g., 3-10 cycles). The temperature should be maintained above the lipid's melting point throughout the homogenization process.
- Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
- Storage: Store the SLN dispersion at a suitable temperature (e.g., 4°C) for further characterization.
Protocol 2: Particle Size and Polydispersity Index (PDI) Measurement
1. Principle: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of particles in a suspension. The PDI is a measure of the width of the particle size distribution.
2. Equipment:
- DLS Instrument (e.g., Malvern Zetasizer)
- Cuvettes (disposable polystyrene or quartz)
- Micropipettes
3. Procedure:
- Sample Preparation: Dilute the SLN dispersion with purified water to a suitable concentration to ensure an appropriate scattering intensity. The dilution factor will depend on the initial concentration of the SLN dispersion.
- Instrument Setup: Set the measurement parameters on the DLS instrument, including the temperature (e.g., 25°C), scattering angle (e.g., 90° or 170°), and the properties of the dispersant (water).
- Measurement: Transfer the diluted sample into a clean cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform the measurement in triplicate to ensure reproducibility.
- Data Analysis: The instrument's software will calculate the average particle size (Z-average) and the PDI based on the fluctuations in scattered light intensity.
Protocol 3: Zeta Potential Measurement
1. Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion.
2. Equipment:
- Zeta Potential Analyzer (often integrated with a DLS instrument)
- Specific folded capillary cells
- Syringe
3. Procedure:
- Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration.
- Measurement: Carefully inject the diluted sample into the folded capillary cell, avoiding the formation of air bubbles. Place the cell into the instrument.
- Data Analysis: The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry. The software then calculates the zeta potential. Measurements should be performed in triplicate.
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
1. Principle: Encapsulation efficiency (EE) refers to the percentage of the initial drug that has been successfully entrapped within the nanoparticles. Drug loading (DL) is the percentage of the drug's weight relative to the total weight of the nanoparticles.
2. Equipment:
- Ultracentrifuge or Centrifugal Filter Units (e.g., Amicon®)
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes
3. Procedure:
- Separation of Free Drug: Separate the unencapsulated drug from the SLN dispersion. This can be achieved by ultracentrifugation or by using centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.
- Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or a validated HPLC method).
- Calculation:
- Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
- Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100 (The total weight of nanoparticles includes the weight of the lipid and the encapsulated drug).
Protocol 5: In Vitro Drug Release Study
1. Principle: The dialysis bag method is commonly used to assess the in vitro release profile of a drug from nanoparticles. The nanoparticle dispersion is placed in a dialysis bag, which is then immersed in a release medium. The rate of drug appearance in the medium is monitored over time.
2. Equipment:
- Dialysis tubing (with an appropriate molecular weight cutoff that allows free drug diffusion but retains the nanoparticles)
- Beakers and magnetic stirrer
- Thermostatically controlled water bath or shaker
- UV-Vis Spectrophotometer or HPLC system
3. Procedure:
- Preparation of Dialysis Bag: Cut a piece of dialysis tubing and hydrate it in the release medium (e.g., phosphate-buffered saline, pH 7.4) for a specified time.
- Loading the Dialysis Bag: Pipette a known volume of the SLN dispersion into the dialysis bag and securely close both ends.
- Release Study Setup: Place the sealed dialysis bag into a beaker containing a known volume of the release medium. The beaker should be placed in a water bath or shaker maintained at a constant temperature (e.g., 37°C) with constant stirring.
- Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
- Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
- Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound SLNs.
Caption: Generalized cellular uptake pathways for solid lipid nanoparticles.
References
Application Notes & Protocols: Characterization of Stearyl Palmitate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester, is a key component in the formulation of Solid Lipid Nanoparticles (SLNs). These nanoparticles are a promising drug delivery system, offering advantages such as high biocompatibility, biodegradability, and the ability to encapsulate lipophilic drugs.[1][2][3] The physical characteristics of these nanoparticles, specifically their size, zeta potential, and Polydispersity Index (PDI), are critical parameters that influence their stability, drug release profile, and in vivo performance.
This document provides detailed protocols for the characterization of this compound nanoparticles and presents typical data in a structured format.
Key Physicochemical Parameters
The critical quality attributes of this compound nanoparticles that dictate their functionality and stability are:
-
Particle Size (Hydrodynamic Diameter): The size of the nanoparticles affects their biological fate, including circulation time, cellular uptake, and biodistribution. Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of nanoparticles in a colloidal dispersion.[4]
-
Zeta Potential (ζ): This parameter is an indicator of the surface charge of the nanoparticles and is a critical factor in determining the stability of the colloidal dispersion. A sufficiently high positive or negative zeta potential prevents particle aggregation through electrostatic repulsion.[5] Electrophoretic Light Scattering (ELS) is the primary method for its measurement.
-
Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in a sample. A low PDI value (typically below 0.3) indicates a narrow and uniform size distribution, which is desirable for consistent performance.
Data Presentation: Typical Characteristics of this compound Nanoparticles
The following table summarizes typical physicochemical properties of this compound-based Solid Lipid Nanoparticles (SLNs). These values are illustrative and can vary based on the specific formulation and preparation method.
| Parameter | Value | Technique | Significance |
| Average Particle Size (Z-average) | 150 - 300 nm | Dynamic Light Scattering (DLS) | Influences bioavailability and cellular uptake. |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) | Indicates a homogenous and narrow particle size distribution. |
| Zeta Potential (ζ) | -15 mV to -30 mV | Electrophoretic Light Scattering (ELS) | A negative charge contributes to the stability of the nanoparticle dispersion by preventing aggregation. |
Experimental Protocols
Protocol for Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)
This protocol outlines the steps for determining the mean particle size (Z-average) and the Polydispersity Index (PDI) of this compound nanoparticles.
Instrumentation: A Malvern Zetasizer Nano ZS90 or a similar instrument is recommended.
Materials:
-
This compound nanoparticle dispersion
-
Ultrapure, particle-free water (for dilution)
-
Disposable polystyrene cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the this compound nanoparticle dispersion with ultrapure water to achieve a suitable scattering intensity. A dilution factor of 1:100 is a common starting point.
-
Ensure the final concentration is within the instrument's recommended range.
-
Gently mix the diluted sample to ensure homogeneity without introducing air bubbles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize for at least 30 minutes.
-
Set the measurement temperature to 25°C.
-
Select the appropriate material and dispersant properties in the software (e.g., lipid as material and water as dispersant).
-
-
Measurement:
-
Transfer approximately 1 mL of the diluted sample into a clean, disposable cuvette.
-
Inspect the cuvette for air bubbles and ensure the exterior is clean and dry.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform the measurement at a scattering angle of 90° or 173° (backscatter).
-
Conduct at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will automatically calculate the Z-average diameter and the PDI from the correlation function.
-
Report the results as the mean ± standard deviation of the replicate measurements.
-
Protocol for Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
This protocol describes the procedure for measuring the zeta potential of this compound nanoparticles.
Instrumentation: A Malvern Zetasizer Nano ZS90 or a similar instrument equipped with an ELS module.
Materials:
-
This compound nanoparticle dispersion
-
Ultrapure, particle-free water (for dilution)
-
Disposable folded capillary zeta cells
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle dispersion with ultrapure water to an appropriate concentration. A dilution factor of 1:60 can be a good starting point.
-
Ensure the conductivity of the sample is within the instrument's operational range.
-
-
Instrument Setup:
-
Ensure the ELS module is active and the instrument is stable.
-
Set the measurement temperature to 25°C.
-
-
Measurement:
-
Carefully inject a minimum of 750 µL of the diluted sample into a disposable folded capillary zeta cell, avoiding the introduction of air bubbles.
-
Gently tap the cell to dislodge any trapped bubbles.
-
Place the zeta cell into the instrument.
-
Allow the sample to thermally equilibrate.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
Perform at least three measurements for each sample.
-
-
Data Analysis:
-
The software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Report the zeta potential in millivolts (mV) as the mean ± standard deviation. It is also crucial to report the pH and conductivity of the sample, as these factors influence the zeta potential.
-
Visualizations
The following diagrams illustrate the experimental workflows for the characterization of this compound nanoparticles.
Caption: Workflow for Particle Size and PDI Measurement.
Caption: Workflow for Zeta Potential Measurement.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Stearyl Palmitate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a waxy solid that serves multiple functions as an excipient in pharmaceutical formulations.[1] Its lipophilic nature and physical properties make it a versatile component in various dosage forms, including solid oral dosage forms and semi-solid topical preparations. These application notes provide a comprehensive overview of the utility of this compound, accompanied by detailed protocols for its incorporation and evaluation.
Physicochemical Properties
A thorough understanding of this compound's properties is crucial for its effective application in formulation development.
| Property | Value | Reference |
| Chemical Name | Octadecyl hexadecanoate | [1] |
| Synonyms | This compound, Octadecyl palmitate | [1] |
| CAS Number | 2598-99-4 | [1] |
| Molecular Formula | C₃₄H₆₈O₂ | [1] |
| Molecular Weight | 508.9 g/mol | |
| Physical Form | White to yellowish waxy solid or flakes | |
| Melting Point | 55-57 °C (131-135 °F) | |
| Solubility | Insoluble in water; Soluble in oils |
Applications in Pharmaceutical Formulations
This compound's primary applications in pharmaceuticals are as a lubricant in tablet and capsule manufacturing, a lipid matrix former in solid lipid nanoparticles (SLNs) for controlled drug delivery, and as a consistency-enhancing agent in topical formulations.
Tablet and Capsule Lubricant
In solid dosage forms, lubricants are essential to reduce the friction between the tablet surface and the die wall during the ejection process. While magnesium stearate is a commonly used lubricant, it can sometimes negatively impact tablet hardness and dissolution. This compound presents a potential alternative.
The following table illustrates the expected impact of increasing concentrations of this compound on key tablet quality attributes, based on the known behavior of similar lipidic lubricants.
| This compound Conc. (% w/w) | Hardness (N) | Friability (%) | Disintegration Time (min) | Drug Dissolution at 30 min (%) |
| 0.5 | 120 | < 0.5 | 8 | 85 |
| 1.0 | 115 | < 0.6 | 10 | 80 |
| 1.5 | 110 | < 0.7 | 12 | 75 |
| 2.0 | 100 | < 0.8 | 15 | 68 |
Lipid Matrix in Solid Lipid Nanoparticles (SLNs)
This compound can be used as a solid lipid matrix to encapsulate active pharmaceutical ingredients (APIs), particularly lipophilic ones, in the form of Solid Lipid Nanoparticles (SLNs). SLNs can enhance the bioavailability and provide sustained release of the encapsulated drug.
This table outlines the anticipated characteristics of SLNs formulated with this compound, highlighting key parameters for successful drug delivery.
| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| API-loaded SLNs | 150 - 300 | < 0.3 | -20 to -30 | 70 - 90 |
| Blank SLNs | 140 - 280 | < 0.3 | -18 to -28 | N/A |
Emollient and Viscosity Modifier in Topical Formulations
In semi-solid formulations such as creams and ointments, this compound can function as an emollient, providing a lubricating and softening effect on the skin. It also contributes to the viscosity and consistency of the formulation, enhancing its stability and feel.
The table below shows the expected changes in the physical properties of a topical cream with the addition of this compound.
| This compound Conc. (% w/w) | Viscosity (cP) at 25°C | Spreadability (g·cm/s) | In Vitro Drug Permeation (µg/cm²/h) |
| 2 | 15,000 | 15 | 25 |
| 4 | 25,000 | 12 | 22 |
| 6 | 40,000 | 9 | 18 |
| 8 | 60,000 | 7 | 15 |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in various pharmaceutical applications.
Protocol 1: Evaluation of this compound as a Tablet Lubricant
Objective: To determine the optimal concentration of this compound as a lubricant in a direct compression tablet formulation and to compare its performance against a standard lubricant like magnesium stearate.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
This compound
-
Magnesium Stearate (as control)
-
V-blender
-
Instrumented Tablet Press
-
Hardness Tester
-
Friability Tester
-
Disintegration Apparatus
-
Dissolution Testing Apparatus
Methodology:
-
Formulation Blending:
-
Prepare a base blend of the API, diluent, and disintegrant.
-
Divide the base blend into multiple batches.
-
To each batch, add a different concentration of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
Prepare a control batch with an optimized concentration of magnesium stearate (e.g., 0.5% w/w).
-
Blend each batch in a V-blender for 5 minutes.
-
-
Tableting:
-
Compress tablets of a defined weight and target hardness using an instrumented tablet press.
-
Record the compression and ejection forces for each tablet.
-
-
Tablet Characterization:
-
Hardness: Measure the breaking force of at least 10 tablets from each batch.
-
Friability: Determine the weight loss of a specified number of tablets after tumbling in a friabilator.
-
Disintegration Time: Measure the time required for tablets to disintegrate in a specified medium.
-
Dissolution Rate: Perform dissolution testing according to the relevant pharmacopeial method for the API.
-
Workflow for Evaluating a Tablet Lubricant:
Caption: Workflow for the evaluation of a new tablet lubricant.
Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
Objective: To prepare and characterize drug-loaded SLNs using this compound as the lipid matrix.
Materials and Equipment:
-
Lipophilic API
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
-
Particle Size Analyzer (e.g., DLS)
-
Zeta Potential Analyzer
-
Differential Scanning Calorimeter (DSC)
-
Transmission Electron Microscope (TEM)
Methodology:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic API in the molten lipid.
-
Separately, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and SLN Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid and the formation of SLNs.
-
-
Characterization of SLNs:
-
Particle Size and PDI: Determine the mean particle size and polydispersity index using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the SLNs.
-
Encapsulation Efficiency: Determine the amount of API entrapped in the SLNs using a suitable analytical method (e.g., HPLC) after separating the unencapsulated drug.
-
Thermal Analysis: Analyze the melting and recrystallization behavior using Differential Scanning Calorimetry (DSC).
-
Morphology: Observe the shape and surface morphology of the SLNs using Transmission Electron Microscopy (TEM).
-
Logical Flow for SLN Preparation and Characterization:
Caption: Preparation and characterization workflow for SLNs.
Protocol 3: Formulation and Characterization of a Topical Cream with this compound
Objective: To formulate a stable oil-in-water cream using this compound as a viscosity modifier and emollient and to characterize its physical properties.
Materials and Equipment:
-
This compound
-
Liquid Paraffin (Oil Phase)
-
Cetostearyl Alcohol (Consistency Enhancer)
-
Emulsifying Agent (e.g., Polysorbate 80)
-
Preservative (e.g., Methylparaben)
-
Purified Water (Aqueous Phase)
-
Homogenizer
-
Viscometer
-
pH Meter
-
Microscope
Methodology:
-
Preparation of Phases:
-
Oil Phase: Melt this compound, liquid paraffin, and cetostearyl alcohol together at 70-75°C.
-
Aqueous Phase: Dissolve the emulsifying agent and preservative in purified water and heat to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase with continuous stirring.
-
Homogenize the mixture for 10-15 minutes until a uniform emulsion is formed.
-
-
Cooling:
-
Allow the cream to cool to room temperature with gentle stirring.
-
-
Characterization:
-
Appearance and Homogeneity: Visually inspect the cream for its color, texture, and any signs of phase separation.
-
pH: Measure the pH of the final formulation.
-
Viscosity: Determine the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe the globule size and distribution under a microscope.
-
Stability Studies: Store the cream at different temperature and humidity conditions to assess its physical stability over time.
-
Conclusion
This compound is a valuable excipient with diverse applications in pharmaceutical formulations. Its properties as a lubricant, lipid matrix former, and consistency enhancer make it a suitable candidate for the development of various dosage forms. The provided protocols offer a framework for the systematic evaluation of this compound, enabling formulation scientists to optimize its use and develop robust and effective drug products.
References
Application Notes and Protocols: In Vitro Drug Release Studies from Stearyl Palmitate Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester, serves as a lipophilic matrix-forming agent in the development of sustained-release solid dosage forms. Its hydrophobic nature allows for the controlled release of entrapped active pharmaceutical ingredients (APIs). This document provides detailed protocols for the preparation of this compound matrices and subsequent in vitro drug release studies, along with representative data and visualizations to guide researchers in this area. The principles and methods described are applicable to both solid lipid nanoparticles (SLNs) and matrix tablets.
Data Presentation: Drug Release from Stearic Acid/Palmitic Acid Solid Lipid Nanoparticles
As a representative example of drug release from a lipid matrix composed of components of this compound, the following table summarizes the in vitro drug release of Levosulpiride from solid lipid nanoparticles (SLNs) made with stearic acid and palmitic acid. This data illustrates the sustained release profile achievable with lipid-based matrices.
| Time (hours) | Cumulative Drug Release (%) from Stearic Acid SLNs (SF1) | Cumulative Drug Release (%) from Palmitic Acid SLNs (PF1) |
| 1 | 18.34 ± 0.45 | 21.56 ± 0.78 |
| 2 | 25.78 ± 0.67 | 30.12 ± 0.91 |
| 4 | 36.91 ± 0.89 | 42.88 ± 1.12 |
| 6 | 45.23 ± 1.10 | 51.76 ± 1.34 |
| 8 | 52.89 ± 1.25 | 59.98 ± 1.55 |
| 12 | 64.76 ± 1.54 | 71.23 ± 1.87 |
| 24 | 85.43 ± 2.01 | 92.67 ± 2.23 |
Data is representative and derived from a study on Levosulpiride-loaded solid lipid nanoparticles.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Tablets by Melt Granulation
This protocol details the preparation of sustained-release matrix tablets using a melt granulation technique, which is suitable for incorporating a drug into a lipid matrix like this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Lactose Monohydrate (Filler)
-
Isopropyl Alcohol (Binder)
-
Magnesium Stearate (Lubricant)
-
Talc (Glidant)
Equipment:
-
Sieve (40 mesh)
-
Blender
-
Water bath or heating mantle
-
Granulator
-
Drying oven
-
Tablet press
-
Hardness tester
-
Friabilator
Procedure:
-
Sieving: Pass all ingredients separately through a 40-mesh sieve to ensure uniformity.
-
Melting the Matrix: Melt the this compound in a suitable vessel using a water bath at a temperature approximately 10-15°C above its melting point.
-
Drug Incorporation: Disperse or dissolve the API into the molten this compound with continuous stirring to achieve a homogenous mixture.
-
Granulation: While the lipid-drug mixture is still molten, add it to the pre-blended filler (lactose monohydrate) in a granulator. Mix until uniform granules are formed.
-
Cooling and Solidification: Spread the granules on a tray and allow them to cool to room temperature to solidify.
-
Sizing: Pass the cooled granules through an appropriate sieve to obtain a uniform granule size.
-
Lubrication: Add magnesium stearate and talc to the dried granules and blend for a few minutes.
-
Compression: Compress the lubricated granules into tablets using a tablet press.
-
Evaluation of Tablets: Evaluate the prepared tablets for physical parameters such as hardness, thickness, weight variation, and friability.
Protocol 2: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a common method for producing SLNs, which can encapsulate both lipophilic and hydrophilic drugs.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Solid Lipid)
-
Soy Lecithin or other suitable surfactant (Emulsifier)
-
Poloxamer or other suitable co-surfactant
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the emulsifier and co-surfactant in purified water and heat to the same temperature as the lipid phase. For hydrophilic drugs, dissolve them in this aqueous phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles. The number of cycles and pressure will need to be optimized for the specific formulation.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
Protocol 3: In Vitro Drug Release Study using USP Apparatus 2 (Paddle Method)
This protocol outlines the procedure for conducting in vitro drug release studies from this compound matrix tablets.
Materials:
-
Prepared this compound matrix tablets
-
Dissolution Medium (e.g., 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8)
-
Fresh, pre-warmed dissolution medium for replacement
Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters for sampling
-
Validated analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Apparatus Setup: Set up the USP Apparatus 2 with 900 mL of the dissolution medium in each vessel. Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).
-
Tablet Introduction: Place one matrix tablet in each vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the release medium from each vessel.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Filter the collected samples and analyze for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. The drug release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.
Mandatory Visualizations
Caption: Experimental workflow for in vitro drug release studies.
Caption: Factors influencing drug release from this compound matrices.
References
Application Notes and Protocols for Lyophilization of Stearyl Palmitate-Based Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester, is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) due to its biocompatibility and ability to form a solid matrix for controlled drug release. However, aqueous dispersions of these nanoparticles can be prone to physical and chemical instability over time, limiting their shelf-life. Lyophilization, or freeze-drying, is a widely adopted technique to enhance the long-term stability of nanoparticle formulations. This process involves freezing the formulation and then removing the frozen solvent through sublimation under vacuum.
A critical aspect of successful lyophilization is the use of cryoprotectants, which protect the nanoparticles from stresses during freezing and drying that can lead to aggregation and loss of integrity. This document provides detailed application notes and protocols for the lyophilization of this compound-based nanoparticle formulations, with a focus on the selection of appropriate cryoprotectants and optimization of the lyophilization cycle.
Data Presentation: Impact of Cryoprotectants on Nanoparticle Properties
The selection of a suitable cryoprotectant and its concentration is crucial for maintaining the physicochemical properties of this compound-based nanoparticles post-lyophilization. Sugars such as trehalose and sucrose are commonly used due to their effectiveness in preserving nanoparticle integrity.[1][2] Below is a summary of the typical effects of these cryoprotectants on key nanoparticle attributes.
Table 1: Effect of Cryoprotectants on Physicochemical Properties of Lyophilized this compound-Based Nanoparticles
| Cryoprotectant | Concentration (% w/v) | Pre-Lyophilization Particle Size (nm) | Post-Lyophilization Particle Size (nm) | Pre-Lyophilization PDI | Post-Lyophilization PDI | Zeta Potential (mV) |
| None | - | 150.2 ± 3.5 | > 1000 (Aggregated) | 0.21 ± 0.02 | N/A | -30.5 ± 2.1 |
| Trehalose | 5 | 151.1 ± 4.1 | 250.8 ± 8.2 | 0.22 ± 0.03 | 0.35 ± 0.05 | -29.8 ± 1.9 |
| Trehalose | 10 | 149.8 ± 3.8 | 180.4 ± 5.6 | 0.21 ± 0.02 | 0.28 ± 0.04 | -30.1 ± 2.3 |
| Trehalose | 20 | 150.5 ± 4.0 | 155.2 ± 4.9 | 0.22 ± 0.03 | 0.24 ± 0.03 | -30.3 ± 2.0 |
| Sucrose | 5 | 152.3 ± 3.9 | 280.1 ± 9.5 | 0.23 ± 0.02 | 0.38 ± 0.06 | -29.5 ± 2.2 |
| Sucrose | 10 | 150.9 ± 4.2 | 210.6 ± 7.1 | 0.22 ± 0.03 | 0.31 ± 0.05 | -29.9 ± 1.8 |
Note: The data presented in this table are representative values based on studies of solid lipid nanoparticles with similar compositions and are intended for comparative purposes. Actual results may vary depending on the specific formulation and process parameters.
Experimental Protocols
Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound (Lipid)
-
Poloxamer 188 or other suitable surfactant (e.g., Tween 80)
-
Active Pharmaceutical Ingredient (API) - optional
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point (around 55-60°C). If incorporating a lipophilic API, dissolve it in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power ultrasonication using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size and a narrow polydispersity index (PDI). Typically, 5-15 minutes of sonication with intermittent cooling in an ice bath is effective.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.
Lyophilization of this compound-Based SLNs
This protocol provides a starting point for the lyophilization of this compound-based SLNs. The parameters should be optimized for each specific formulation.
Materials:
-
This compound-based SLN dispersion
-
Cryoprotectant (e.g., Trehalose or Sucrose)
-
Lyophilizer (Freeze-Dryer)
Procedure:
-
Cryoprotectant Addition: Dissolve the chosen cryoprotectant (e.g., 20% w/v trehalose) in the SLN dispersion with gentle stirring until fully dissolved.
-
Filling and Pre-Freezing: Dispense the formulation into lyophilization vials. Place the vials on the shelves of the lyophilizer and pre-cool the shelves to 4°C.
-
Freezing: This is a critical step to ensure proper ice crystal formation.
-
Ramp down the shelf temperature from 4°C to -40°C at a rate of 1°C/minute.
-
Hold the temperature at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber, typically in the range of 100-200 mTorr.
-
Increase the shelf temperature to -20°C and hold for 24-48 hours. The duration will depend on the sample volume and solid content. The goal is to remove the frozen water via sublimation.
-
-
Secondary Drying (Desorption):
-
After primary drying is complete, gradually increase the shelf temperature to 25°C over several hours.
-
Maintain the temperature at 25°C and the vacuum for an additional 6-12 hours to remove any residual unfrozen water.
-
-
Vial Stoppering and Storage: Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum. Store the lyophilized product at 4°C.
Reconstitution and Characterization of Lyophilized SLNs
Procedure:
-
Reconstitution: Add the original volume of purified water to the lyophilized cake and gently swirl to ensure complete redispersion. Avoid vigorous shaking to prevent foaming.
-
Characterization:
-
Visual Inspection: Observe the reconstituted dispersion for any signs of aggregation or incomplete dissolution.
-
Particle Size and PDI: Measure the particle size and polydispersity index using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry.
-
Microscopy: Techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the nanoparticles before and after lyophilization.
-
Visualizations
Caption: Experimental workflow for lyophilization of this compound-based nanoparticles.
Caption: Decision pathway for cryoprotectant selection and its impact on stability.
References
Troubleshooting & Optimization
How to prevent aggregation of stearyl palmitate nanoparticles.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of stearyl palmitate nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are this compound solid lipid nanoparticles (SLNs)?
A1: this compound solid lipid nanoparticles are colloidal carriers made from this compound, a solid lipid at room and body temperature.[1] These nanoparticles are investigated for various applications, including drug delivery, due to their biocompatibility and ability to encapsulate therapeutic agents.[2]
Q2: Why is preventing aggregation of this compound nanoparticles crucial?
A2: Aggregation, or the clumping of nanoparticles, can significantly compromise their efficacy and safety.[3] It leads to an increase in particle size, which can alter the nanoparticles' unique properties, such as their high surface-area-to-volume ratio.[3] In drug delivery applications, aggregation can negatively impact stability, bioavailability, and may even cause adverse physiological reactions.[3]
Q3: What are the primary factors influencing the aggregation of this compound nanoparticles?
A3: The stability of this compound nanoparticles and their tendency to aggregate are influenced by several factors, including:
-
Surfactant Type and Concentration: The choice and amount of surfactant are critical for stabilizing the nanoparticles and preventing aggregation.
-
Lipid Concentration: The concentration of this compound in the formulation can affect particle size and stability.
-
pH of the Dispersion Medium: The pH can influence the surface charge of the nanoparticles, affecting their stability.
-
Storage Conditions: Temperature and the physical state (e.g., suspension vs. freeze-dried powder) can impact long-term stability. Freeze-drying, in particular, can induce aggregation if not optimized.
Q4: How is the stability of this compound nanoparticles evaluated?
A4: The stability of this compound nanoparticles is typically assessed by monitoring key physicochemical parameters over time. Common techniques include:
-
Dynamic Light Scattering (DLS): Measures the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in size or PDI over time suggests aggregation.
-
Zeta Potential Measurement: This measurement indicates the magnitude of the electrostatic repulsion or attraction between particles. A high absolute zeta potential value (generally > |30| mV) is indicative of good stability for electrostatically stabilized particles.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle morphology and can reveal the presence of aggregates.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of this compound nanoparticles.
Issue 1: Immediate aggregation or precipitation is observed after nanoparticle synthesis.
| Potential Cause | Recommended Solution |
| Inadequate Surfactant Concentration | Increase the surfactant concentration. Insufficient surfactant coverage on the nanoparticle surface leads to instability. However, an excessively high concentration can also be detrimental, so optimization is key. |
| Inappropriate Surfactant Type | Select a surfactant with a suitable Hydrophile-Lipophile Balance (HLB) value. For oil-in-water emulsions, surfactants with HLB values between 12-18 are often used. Consider using a combination of surfactants for enhanced stability. |
| Incorrect pH | Measure and adjust the pH of the aqueous phase. The stability of nanoparticles can be pH-dependent, and aggregation is more likely to occur near the isoelectric point where the surface charge is minimal. |
| High Lipid Concentration | Reduce the concentration of this compound. Higher lipid concentrations can sometimes lead to larger particle sizes and increased aggregation. |
Issue 2: Nanoparticle aggregation occurs during storage in an aqueous suspension.
| Potential Cause | Recommended Solution |
| Insufficient Zeta Potential | For electrostatically stabilized nanoparticles, a low zeta potential (closer to zero) indicates weak repulsive forces between particles. Consider adding a charged surfactant or adjusting the pH to increase the surface charge. |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, can occur over time. Optimizing the formulation with a suitable surfactant can help mitigate this effect. |
| Improper Storage Temperature | Store the nanoparticle dispersion at a recommended temperature, typically refrigerated (2-8 °C), to minimize particle growth and degradation. Avoid freezing, as this can induce aggregation. |
Issue 3: Nanoparticles aggregate after freeze-drying (lyophilization).
| Potential Cause | Recommended Solution |
| Freezing and Dehydration Stresses | The formation of ice crystals and the removal of water can force nanoparticles into close proximity, leading to irreversible aggregation. |
| Insufficient Cryoprotection | Use a cryoprotectant (e.g., trehalose, sucrose, mannitol) in the formulation before freeze-drying. Cryoprotectants form a protective matrix around the nanoparticles, preventing their aggregation. |
| Inappropriate Freezing Rate | The rate of freezing can impact the size of ice crystals and the extent of aggregation. The optimal freezing rate may need to be determined experimentally. |
Data Presentation
The following tables summarize quantitative data from studies on solid lipid nanoparticles, illustrating the impact of formulation variables on particle size and polydispersity index (PDI). A lower PDI value indicates a more uniform particle size distribution.
Table 1: Effect of Surfactant Type and Concentration on Cetyl Palmitate SLN Properties
Lipid: Cetyl Palmitate (50 mg/mL)
| Surfactant | Concentration (% w/v) | Particle Size (nm) | PDI |
| Pluronic F68 | 2 | 160.3 ± 0.9 | 0.17 ± 0.01 |
| Pluronic F68 | 3 | 179.8 ± 1.1 | 0.20 ± 0.01 |
| Pluronic F68 | 4 | 201.5 ± 2.1 | 0.22 ± 0.02 |
| Pluronic F127 | 2 | 200.1 ± 1.2 | 0.23 ± 0.01 |
| Pluronic F127 | 3 | 185.7 ± 1.5 | 0.21 ± 0.01 |
| Pluronic F127 | 4 | 172.4 ± 1.1 | 0.19 ± 0.02 |
| PVA | 2 | 170.8 ± 1.7 | 0.18 ± 0.01 |
| PVA | 3 | 189.2 ± 1.9 | 0.21 ± 0.01 |
| PVA | 4 | 211.3 ± 2.3 | 0.25 ± 0.02 |
| Tween 80 | 1 | > 500 (aggregated) | - |
| Tween 80 | 2 | > 500 (aggregated) | - |
Data adapted from a study on cetyl palmitate SLNs produced by microfluidics, which has similar properties to this compound.
Table 2: Influence of Zeta Potential on Nanoparticle Dispersion Stability
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±5 | Rapid aggregation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
General guidance on the relationship between zeta potential and the stability of colloidal dispersions.
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (Hot Homogenization Method)
This protocol describes a common method for producing this compound SLNs.
-
Preparation of Lipid Phase:
-
Weigh the desired amount of this compound and any lipophilic drug to be encapsulated.
-
Heat the mixture approximately 5-10 °C above the melting point of this compound (around 70-75 °C) until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., Poloxamer 188, Tween 80) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles).
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion down to room temperature or below. This allows the lipid to recrystallize and form solid nanoparticles. The cooling can be done in an ice bath or at room temperature under gentle stirring.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, PDI, and zeta potential.
-
Visualizations
Caption: Workflow for preparing this compound SLNs using hot high-pressure homogenization.
Caption: Decision tree for troubleshooting this compound nanoparticle aggregation.
References
Technical Support Center: Optimizing Drug Loading in Stearyl Palmitate SLNs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and optimization of stearyl palmitate solid lipid nanoparticles (SLNs), with a focus on maximizing drug loading capacity.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the drug loading capacity of this compound SLNs?
A1: The drug loading capacity of this compound SLNs is a multifactorial issue primarily influenced by:
-
Drug Solubility in the Lipid Melt: Higher solubility of the drug in molten this compound is crucial for achieving high loading capacity.[1][2][3]
-
Lipid Matrix Structure: The highly ordered crystalline structure of this compound can lead to drug expulsion upon cooling and storage.[1][4] Using a mixture of lipids to create a less perfect crystal lattice (as in nanostructured lipid carriers or NLCs) can improve drug accommodation.
-
Surfactant Type and Concentration: The choice of surfactant and its concentration affects particle size, stability, and the partitioning of the drug between the lipid and aqueous phases.
-
Lipid Concentration: The amount of this compound in the formulation will directly impact the total amount of drug that can be encapsulated.
-
Preparation Method and Parameters: The manufacturing process (e.g., high-pressure homogenization, microemulsion) and its parameters (e.g., homogenization speed, time, temperature, and pressure) significantly affect encapsulation efficiency.
Q2: Why is my encapsulation efficiency low even when the drug is lipophilic?
A2: Low encapsulation efficiency for lipophilic drugs in this compound SLNs can occur due to several reasons:
-
Drug Expulsion During Lipid Crystallization: As the molten this compound cools and recrystallizes, the drug can be expelled from the forming crystal lattice, especially if the drug molecules are not well-accommodated within the lipid structure.
-
Insufficient Solubility in the Solid Lipid: While a drug may be soluble in the molten lipid, its solubility can decrease significantly as the lipid solidifies.
-
High Surfactant Concentration: An excessive amount of surfactant can lead to the formation of micelles in the aqueous phase, which can draw the drug out of the lipid phase.
-
Suboptimal Homogenization Parameters: Inadequate homogenization may result in larger particles with a lower surface area-to-volume ratio, or it may not effectively disperse the drug within the lipid matrix.
Q3: How can I prevent drug expulsion from my SLNs during storage?
A3: Drug expulsion during storage is a common issue related to the polymorphic transition of the lipid matrix to a more stable, ordered state. To mitigate this:
-
Formulate Nanostructured Lipid Carriers (NLCs): By incorporating a liquid lipid (oil) into the solid this compound matrix, you can create imperfections in the crystal lattice, providing more space to accommodate the drug and reducing the driving force for expulsion.
-
Optimize Cooling Conditions: Rapid cooling (shock freezing) can lead to the formation of a less ordered lipid matrix, which may retain the drug more effectively. However, this can sometimes lead to less stable particles long-term.
-
Select Appropriate Surfactants: A well-designed surfactant shell can help to stabilize the nanoparticles and may hinder drug leakage.
-
Lyophilization with Cryoprotectants: Freeze-drying the SLN dispersion in the presence of cryoprotectants like trehalose can help to maintain the physical stability of the nanoparticles and prevent drug expulsion upon reconstitution.
Q4: What is a typical drug loading percentage I can expect for this compound SLNs?
A4: The drug loading capacity for SLNs is highly dependent on the specific drug and formulation. For conventional SLNs, the loading capacity is often limited. While specific percentages for a wide range of drugs in this compound are not extensively tabulated in one place, the literature suggests that for lipophilic drugs, loading capacities can range from a few percent up to 10% (w/w). For hydrophilic drugs, the loading capacity is generally much lower, often below 1%. To achieve higher loading, formulation strategies such as the use of NLCs or lipid-drug conjugates may be necessary.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Drug Loading / Encapsulation Efficiency | 1. Poor drug solubility in molten this compound. 2. Drug partitioning into the external aqueous phase. 3. Drug expulsion during lipid recrystallization. 4. Suboptimal formulation (e.g., lipid/surfactant ratio). | 1. Increase the temperature of the lipid melt to enhance drug solubility (ensure drug stability). 2. Decrease the volume of the external aqueous phase. 3. Consider preparing NLCs by adding a liquid lipid. 4. Optimize the surfactant concentration; too high a concentration can increase drug solubility in the aqueous phase. 5. For hydrophilic drugs, consider using a double emulsion method. |
| Particle Aggregation During Preparation or Storage | 1. Insufficient surfactant concentration or inappropriate surfactant type. 2. High lipid concentration. 3. Zeta potential close to zero, leading to electrostatic attraction. 4. Temperature fluctuations during storage. | 1. Increase the surfactant concentration or use a combination of surfactants for better steric and electrostatic stabilization. 2. Decrease the lipid concentration in the formulation. 3. Modify the surface charge by using a charged surfactant to increase the absolute value of the zeta potential. 4. Store the SLN dispersion at a constant, controlled temperature. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inadequate homogenization energy (speed or time). 2. High viscosity of the lipid phase. 3. Inefficient surfactant. 4. Ostwald ripening during storage. | 1. Increase homogenization speed, pressure, or duration. 2. Increase the temperature of the homogenization process to lower the viscosity of the molten lipid. 3. Screen different surfactants or use a combination to find one that yields smaller, more uniform particles. 4. Optimize the formulation to create a stable system that resists particle growth. |
| Drug Expulsion During Storage | 1. Polymorphic transition of this compound to a more stable, highly ordered crystalline form. 2. High drug loading exceeding the lipid's capacity to retain the drug in its solid state. | 1. Prepare NLCs by incorporating a liquid lipid to disrupt the crystal lattice. 2. Employ rapid cooling of the nanoemulsion to "freeze" the lipid in a less crystalline state. 3. Reduce the initial drug concentration to a level that can be stably incorporated. 4. Lyophilize the SLNs with a cryoprotectant to immobilize the structure. |
Data Presentation
Table 1: Effect of Formulation Variables on this compound SLN Properties (Illustrative Data)
| Parameter Varied | Change | Effect on Particle Size | Effect on Encapsulation Efficiency (%) | Rationale |
| Lipid Concentration | Increase | Increase | May Increase or Decrease | Higher lipid content can lead to larger particle sizes due to increased viscosity and coalescence. Encapsulation efficiency may increase due to more available matrix, but can also decrease if particle formation is compromised. |
| Surfactant Concentration | Increase | Decrease (to a point) | Decrease | Higher surfactant concentration leads to better emulsification and smaller particle sizes. However, excessive surfactant can increase drug solubility in the aqueous phase, reducing encapsulation efficiency. |
| Drug Concentration | Increase | Slight Increase | Decrease (beyond saturation) | Increasing the drug amount can lead to a slight increase in particle size. Encapsulation efficiency may decrease if the drug concentration exceeds its solubility in the lipid matrix, leading to drug precipitation or expulsion. |
| Homogenization Speed | Increase | Decrease | Increase | Higher energy input reduces the size of the emulsion droplets, leading to smaller SLNs and often improved drug entrapment. |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization (Hot Homogenization)
-
Preparation of Lipid Phase:
-
Weigh the desired amount of this compound and the lipophilic drug.
-
Place them in a glass beaker and heat to 5-10°C above the melting point of this compound (Melting point: ~57°C) with continuous stirring until a clear, homogenous lipid melt is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the chosen surfactant (e.g., Poloxamer 188, Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes) to form a hot oil-in-water pre-emulsion.
-
-
Nanoparticle Formation:
-
Cool down the hot nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
-
Separation of Free Drug:
-
Transfer a known volume of the SLN dispersion into a centrifugal filter unit (e.g., with a molecular weight cut-off of 10-30 kDa).
-
Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to separate the aqueous phase containing the unencapsulated (free) drug from the SLNs.
-
Alternatively, dialysis can be used to remove the free drug.
-
-
Quantification of Free Drug:
-
Analyze the amount of free drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Quantification of Total Drug:
-
Take a known volume of the original SLN dispersion and disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent that dissolves both the lipid and the drug (e.g., methanol, chloroform, or a mixture).
-
Analyze the total drug amount in the disrupted SLN dispersion using the same analytical method.
-
-
Calculations:
-
Encapsulation Efficiency (EE%): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%): DL (%) = [Weight of Drug in SLNs / (Weight of Drug in SLNs + Weight of Lipid)] x 100
-
Visualizations
References
Troubleshooting low entrapment efficiency in stearyl palmitate formulations.
Welcome to the technical support center for stearyl palmitate solid lipid nanoparticle (SLN) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low entrapment efficiency, during experimental work.
Troubleshooting Guide: Low Entrapment Efficiency
Low entrapment efficiency is a frequent challenge in the formulation of solid lipid nanoparticles. This guide provides answers to common questions and solutions to enhance the encapsulation of your active pharmaceutical ingredient (API) in this compound SLNs.
Q1: What are the primary causes of low entrapment efficiency in my this compound SLN formulation?
A1: Low entrapment efficiency can stem from several factors related to your formulation and process parameters. The most common causes include:
-
Poor solubility of the drug in the lipid matrix: If your drug has low solubility in molten this compound, it will preferentially partition into the aqueous phase during the homogenization process.
-
High drug concentration: Exceeding the saturation limit of the drug in the lipid can lead to drug expulsion.
-
Inappropriate surfactant type or concentration: The surfactant plays a crucial role in stabilizing the nanoparticles and influencing the drug's partitioning behavior. An unsuitable surfactant or a concentration that is too high can lead to the formation of micelles, which can draw the drug out of the lipid core.[1]
-
Suboptimal process parameters: Factors such as homogenization speed, time, and temperature can significantly impact nanoparticle formation and drug encapsulation. High temperatures, for instance, can increase the solubility of the drug in the aqueous phase.[2]
-
Lipid polymorphism: this compound can exist in different crystalline forms. The transition to a more stable, highly ordered crystalline state during cooling and storage can lead to the expulsion of the encapsulated drug.
Q2: How does the concentration of this compound affect entrapment efficiency?
A2: Generally, increasing the concentration of this compound provides a larger lipid core to accommodate the drug, which can lead to higher entrapment efficiency. However, this effect is not linear and depends on the drug's properties. At a certain point, a very high lipid concentration can increase the viscosity of the formulation, potentially hindering efficient nanoparticle formation and drug encapsulation.
Q3: Can the type and concentration of surfactant impact my drug loading?
A3: Absolutely. The choice of surfactant and its concentration are critical.
-
Surfactant Type: The hydrophilic-lipophilic balance (HLB) of the surfactant is a key consideration. For oil-in-water emulsions, which are typical for SLN preparation, surfactants with higher HLB values are generally preferred.
-
Surfactant Concentration: An optimal surfactant concentration is necessary to ensure the formation of stable nanoparticles with a small particle size. However, excessive surfactant concentrations can lead to decreased entrapment efficiency. This is because a high concentration of surfactant molecules can form micelles in the aqueous phase, creating a favorable environment for the drug to partition into, thus reducing the amount encapsulated within the lipid nanoparticle.[1]
Q4: My drug is hydrophilic. How can I improve its entrapment in a lipophilic matrix like this compound?
A4: Encapsulating hydrophilic drugs in lipid nanoparticles is challenging due to their tendency to partition into the aqueous phase.[3] Strategies to improve entrapment include:
-
Ion pairing: If your drug is ionizable, you can use a suitable counter-ion to form a more lipophilic complex.
-
Double emulsion method (w/o/w): In this technique, the drug is first dissolved in an aqueous phase, which is then emulsified in the molten lipid to form a water-in-oil emulsion. This primary emulsion is then dispersed in an external aqueous phase containing a surfactant to form the final w/o/w double emulsion.
-
Lipid blends: Combining this compound with other lipids can create imperfections in the crystal lattice, providing more space to accommodate hydrophilic drugs.[3]
Q5: I am observing a burst release of my drug, suggesting low entrapment. How can I troubleshoot this?
A5: A significant initial burst release often indicates that a large portion of the drug is adsorbed onto the surface of the nanoparticles rather than being entrapped within the lipid core. To address this:
-
Optimize the homogenization process: Ensure that the homogenization speed and time are sufficient to form a homogenous dispersion and facilitate drug partitioning into the lipid phase.
-
Cooling rate: A rapid cooling process can sometimes lead to the formation of a less-ordered crystal structure, which may better retain the drug.
-
Washing the SLN dispersion: After production, washing the nanoparticle suspension (e.g., through centrifugation and resuspension) can help remove surface-adsorbed drug.
Frequently Asked Questions (FAQs)
What is a typical entrapment efficiency for this compound SLNs? Entrapment efficiency can vary widely depending on the drug's properties and the formulation and process parameters. For lipophilic drugs, it is often possible to achieve high entrapment efficiencies (e.g., >80-90%), while for hydrophilic drugs, it can be significantly lower without specific formulation strategies. For example, formulations of Coenzyme Q10 in cetyl palmitate or stearic acid have reported entrapment efficiencies of about 99% ± 0.5%.
How can I accurately measure entrapment efficiency? The most common method is the indirect method, where the amount of free, unencapsulated drug in the aqueous phase is measured. This is typically done by separating the nanoparticles from the aqueous medium (e.g., by ultracentrifugation or ultrafiltration) and then quantifying the drug in the supernatant using a suitable analytical technique like UV-Vis spectrophotometry or HPLC. The entrapped drug is then calculated by subtracting the amount of free drug from the total amount of drug used in the formulation.
What are the ideal storage conditions for this compound SLNs to prevent drug leakage? To minimize drug expulsion due to polymorphic transitions of the lipid, it is generally recommended to store SLN dispersions at refrigerated temperatures (2-8 °C). Freezing should be avoided as it can lead to particle aggregation.
Data on Formulation Variables
Due to the proprietary nature of many formulations, extensive quantitative data for this compound is not always publicly available. However, the following tables, based on studies with structurally similar lipids like cetyl palmitate and stearic acid, illustrate the general trends of how formulation variables can affect entrapment efficiency.
Table 1: Illustrative Effect of Lipid Concentration on Entrapment Efficiency
| Lipid Concentration (% w/v) | Surfactant Concentration (% w/v) | Drug:Lipid Ratio | Entrapment Efficiency (%) |
| 5 | 2.5 | 1:10 | 75 |
| 10 | 2.5 | 1:10 | 85 |
| 15 | 2.5 | 1:10 | 88 |
Note: This data is illustrative and based on general principles. Actual results will vary depending on the specific drug and other formulation parameters.
Table 2: Illustrative Effect of Surfactant Concentration on Entrapment Efficiency
| Lipid Concentration (% w/v) | Surfactant Concentration (% w/v) | Drug:Lipid Ratio | Entrapment Efficiency (%) |
| 10 | 1.0 | 1:10 | 82 |
| 10 | 2.5 | 1:10 | 85 |
| 10 | 5.0 | 1:10 | 78 |
Note: This data is illustrative. An optimal surfactant concentration exists beyond which entrapment efficiency may decrease due to micelle formation.
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot Homogenization
This protocol describes a general method for preparing this compound SLNs using the hot homogenization technique.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Water bath
-
Magnetic stirrer with hot plate
-
Beakers
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and the API.
-
Place them in a beaker and heat on a hot plate stirrer to approximately 5-10 °C above the melting point of this compound (around 55-60 °C).
-
Stir the mixture until the lipid is completely melted and the drug is dissolved or dispersed homogenously.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a moderate speed.
-
Transfer the mixture to a high-shear homogenizer.
-
Homogenize at a high speed (e.g., 10,000-20,000 rpm) for a specified duration (e.g., 5-15 minutes) to form a hot oil-in-water nanoemulsion. The exact speed and time will need to be optimized for your specific formulation.
-
-
Nanoparticle Formation:
-
Cool down the hot nanoemulsion to room temperature under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
The resulting dispersion can be further processed or stored at 2-8 °C.
-
Protocol 2: Determination of Entrapment Efficiency by UV-Vis Spectrophotometry (Indirect Method)
This protocol outlines the steps to determine the entrapment efficiency of a drug in this compound SLNs.
Materials and Equipment:
-
SLN dispersion
-
Ultracentrifuge or ultrafiltration device (e.g., Amicon® Ultra)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Appropriate solvent for the drug
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the SLN dispersion (e.g., 1 mL).
-
Separate the nanoparticles from the aqueous phase. This can be achieved by:
-
Ultracentrifugation: Centrifuge the dispersion at a high speed (e.g., 15,000-20,000 rpm) for a sufficient time (e.g., 30-60 minutes) to pellet the SLNs.
-
Ultrafiltration: Use a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles while allowing the free drug to pass through.
-
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant (the aqueous phase containing the free drug).
-
Dilute the supernatant to a suitable concentration with an appropriate solvent.
-
Measure the absorbance of the diluted supernatant at the maximum wavelength (λmax) of the drug using a UV-Vis spectrophotometer.
-
Determine the concentration of the free drug using a pre-established calibration curve of the drug in the same solvent.
-
-
Calculation of Entrapment Efficiency:
-
Calculate the total amount of free drug in the initial volume of the dispersion.
-
Calculate the entrapment efficiency (EE%) using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Visualizations
Caption: A flowchart for troubleshooting low entrapment efficiency.
Caption: Workflow for preparing SLNs via hot homogenization.
Caption: Workflow for determining entrapment efficiency.
References
Improving the stability of stearyl palmitate nanoparticle dispersions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of stearyl palmitate nanoparticle dispersions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of this compound nanoparticle dispersions.
Issue 1: Nanoparticle Aggregation and Sedimentation
Question: My this compound nanoparticle dispersion is showing visible aggregation and/or sedimentation over time. What are the potential causes and how can I resolve this?
Answer:
Nanoparticle aggregation is a common challenge, often stemming from insufficient repulsive forces between particles to overcome attractive van der Waals forces. The primary causes and troubleshooting steps are outlined below.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Explanation |
| Inadequate Stabilization | - Increase the concentration of the existing stabilizer (e.g., surfactant, polymer).- Switch to a different type of stabilizer or use a combination of stabilizers to achieve electrosteric stabilization.[1] | Surfactants and polymers adsorb to the nanoparticle surface, providing either electrostatic or steric hindrance to prevent aggregation.[2][3] Non-ionic surfactants like polysorbates and poloxamers are commonly used for steric stabilization.[2] |
| Inappropriate pH | - Measure the pH of your dispersion.- Adjust the pH to a value that maximizes the zeta potential (typically > | ±30 |
| High Ionic Strength | - If possible, reduce the concentration of salts in your buffer or dispersion medium.- For applications requiring high ionic strength, consider using a non-ionic surfactant that provides steric stabilization, which is less sensitive to salt concentration. | High concentrations of ions in the dispersion medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation. |
| Suboptimal Storage Temperature | - Store the nanoparticle dispersion at a recommended temperature, typically between 2-8°C. Avoid freezing, as freeze-thaw cycles can induce aggregation. | Temperature can affect the physical state of the this compound core and the kinetic energy of the nanoparticles. Refrigeration generally slows down particle movement and reduces the likelihood of collisions leading to aggregation. |
| Inefficient Dispersion Method | - Utilize high-energy dispersion methods like high-pressure homogenization or ultrasonication during formulation to ensure initial de-agglomeration. | These methods provide the necessary energy to break down larger aggregates and ensure a uniform, well-dispersed initial formulation. |
Experimental Workflow for Troubleshooting Aggregation:
Caption: Troubleshooting workflow for nanoparticle aggregation.
Issue 2: Increase in Particle Size and Polydispersity Index (PDI)
Question: I'm observing an increase in the average particle size and PDI of my this compound nanoparticle dispersion over time, as measured by Dynamic Light Scattering (DLS). What does this indicate and how can I prevent it?
Answer:
An increase in particle size and PDI is a quantitative indicator of colloidal instability, suggesting that nanoparticles are aggregating or flocculating.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Explanation |
| Ostwald Ripening | - Use a lipid (this compound) with a higher degree of crystallinity.- Incorporate a small amount of a less soluble lipid to inhibit recrystallization. | Ostwald ripening is a phenomenon where smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in particle size. A more crystalline lipid core can reduce this effect. |
| Insufficient Surface Coverage by Stabilizer | - Ensure the stabilizer concentration is above the critical micelle concentration (CMC) and sufficient to fully coat the nanoparticle surface. | Inadequate surface coverage leaves hydrophobic patches exposed, which can lead to particle fusion upon collision. |
| Chemical Degradation of Stabilizer or Lipid | - Ensure the pH of the dispersion is within a stable range for both this compound and the chosen stabilizer.- Store in opaque containers to protect from light, which can catalyze degradation. | Hydrolysis or oxidation of the lipid or stabilizer can alter their properties and reduce their effectiveness, leading to instability. |
| Temperature Fluctuations | - Maintain a constant storage temperature. Avoid repeated temperature cycling (e.g., removing from the refrigerator and leaving at room temperature for extended periods). | Temperature fluctuations can promote changes in the lipid's crystalline structure and affect stabilizer adsorption, potentially leading to aggregation. |
Logical Relationship for Maintaining Particle Size:
Caption: Key factors influencing particle size stability.
Frequently Asked Questions (FAQs)
Q1: What is the difference between electrostatic and steric stabilization for this compound nanoparticles?
A1: Electrostatic stabilization relies on the mutual repulsion of nanoparticles that have a similar surface charge. This is typically achieved by using ionic surfactants or by controlling the pH to ionize surface groups. This type of stabilization is highly effective in aqueous media with low ionic strength. Steric stabilization, on the other hand, involves the adsorption of large molecules, such as non-ionic polymers or surfactants, onto the nanoparticle surface. These molecules form a physical barrier that prevents nanoparticles from getting close enough to aggregate. A key advantage of steric stabilization is its effectiveness in both aqueous and non-aqueous systems and its lower sensitivity to changes in pH and ionic strength.
Q2: What type of surfactant is best for stabilizing this compound nanoparticles?
A2: The choice of surfactant is critical and depends on the specific application and desired nanoparticle characteristics.
-
Anionic surfactants (e.g., sodium dodecyl sulfate - SDS) can provide excellent electrostatic stabilization in aqueous media, often resulting in small particle sizes and good stability, particularly at a pH of 5-7.
-
Non-ionic surfactants (e.g., Polysorbates like Tween 80, Poloxamers like Pluronic F68) are widely used to provide steric stabilization. They are generally less toxic and less sensitive to pH and salt concentration, making them suitable for many biological applications.
-
Cationic surfactants are used less frequently due to potential toxicity concerns, but can be employed when a positive surface charge is desired. Often, a combination of surfactants is used to achieve optimal stability through electrosteric mechanisms.
Q3: How does pH affect the stability of my nanoparticle dispersion?
A3: The pH of the dispersion medium can have a significant impact on stability, primarily when relying on electrostatic stabilization. For this compound nanoparticles stabilized with an anionic surfactant, a decrease in pH can lead to protonation of the negatively charged surface groups, reducing the zeta potential and leading to aggregation. Conversely, in some systems, extreme pH values can cause hydrolysis of the lipid or stabilizer. It is crucial to operate within a pH range where the surface charge is maximized and the formulation components are chemically stable. For systems relying on steric stabilization with non-ionic surfactants, the effect of pH is generally less pronounced.
Q4: Can I freeze my this compound nanoparticle dispersion for long-term storage?
A4: Freezing is generally not recommended for storing lipid nanoparticle dispersions. The formation of ice crystals can physically damage the nanoparticles and force them into close proximity, leading to irreversible aggregation upon thawing. If long-term storage is required, lyophilization (freeze-drying) in the presence of cryoprotectants like sucrose or trehalose is a much more effective method. These sugars form a glassy matrix that protects the nanoparticles during freezing and drying, allowing them to be reconstituted in an aqueous buffer without significant aggregation. For short to medium-term storage, refrigeration at 2-8°C is the preferred method.
Q5: What are the ideal characteristics of a stable this compound nanoparticle dispersion?
A5: A stable dispersion should exhibit the following characteristics, which can be monitored over time using appropriate analytical techniques:
| Parameter | Ideal Value/Observation | Measurement Technique |
| Particle Size | Consistent mean particle size over time. | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | Low PDI (typically < 0.3), indicating a narrow size distribution. | Dynamic Light Scattering (DLS) |
| Zeta Potential | High absolute value (typically > | ±30 |
| Visual Appearance | Homogeneous, milky-white dispersion with no visible aggregates or sedimentation. | Visual Inspection |
| Drug Content (if applicable) | Minimal leakage of encapsulated drug over time. | HPLC or other suitable analytical method |
Experimental Protocols
Protocol 1: Measurement of Particle Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute the this compound nanoparticle dispersion with an appropriate medium (e.g., deionized water or the original dispersion buffer) to a suitable concentration for measurement. Ensure the dilution does not cause changes in nanoparticle stability.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer (e.g., Malvern Zetasizer).
-
Particle Size and PDI Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a clean cuvette.
-
Perform the DLS measurement to obtain the Z-average mean particle size and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cell.
-
Perform the measurement to determine the surface charge of the nanoparticles.
-
-
Data Analysis: Record the values and monitor for changes over time as an indicator of stability.
Protocol 2: Lyophilization for Long-Term Storage
-
Cryoprotectant Addition: To the aqueous nanoparticle dispersion, add a cryoprotectant such as sucrose or trehalose to a final concentration of 5-10% (w/v). Gently mix until fully dissolved.
-
Freezing: Aliquot the mixture into lyophilization vials. Place the vials in a freezer at -80°C for at least 2 hours or until completely frozen.
-
Lyophilization: Transfer the frozen vials to a freeze-dryer. Run a standard lyophilization cycle until all the water has been removed and a dry, porous cake is formed.
-
Storage: Seal the vials under vacuum or nitrogen and store at room temperature or 2-8°C, protected from light and moisture.
-
Reconstitution: To use, add the original volume of deionized water or buffer to the vial and gently swirl to reconstitute the nanoparticles. Avoid vigorous shaking.
Signaling Pathway for Stabilization Mechanisms:
Caption: Pathways to achieving nanoparticle dispersion stability.
References
Technical Support Center: Stearyl Palmitate Solid Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control the particle size of stearyl palmitate solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the particle size of this compound SLNs?
A1: The particle size of this compound SLNs is primarily influenced by a combination of formulation and process parameters. Key formulation variables include the concentration of this compound, the type and concentration of the surfactant(s) used, and the solvent-to-lipid ratio in solvent-based methods.[1] Critical process parameters include the type of homogenization method (e.g., high-shear or high-pressure homogenization), homogenization speed and duration, sonication time and power, and the homogenization pressure and number of cycles.[2][3][4]
Q2: How does the concentration of this compound affect the final particle size?
A2: The effect of lipid concentration on particle size can be complex. Generally, at lower concentrations, an increase in lipid content may not significantly impact particle size.[1] However, beyond a critical concentration, a higher lipid load often leads to an increase in particle size. This is attributed to increased viscosity of the dispersed phase, which can reduce the efficiency of the homogenization process.
Q3: What is the role of surfactants in controlling SLN particle size?
A3: Surfactants play a crucial role in stabilizing the nanoparticle dispersion and preventing aggregation. The choice of surfactant and its concentration are critical for controlling particle size. Increasing the surfactant concentration generally leads to a decrease in particle size by reducing the interfacial tension between the lipid and aqueous phases. However, an excessively high concentration of surfactant can lead to an increase in particle size. The use of a combination of surfactants can also be beneficial for achieving smaller and more stable nanoparticles.
Q4: Which homogenization technique is better for achieving smaller particle sizes?
A4: Both high-shear homogenization (HSH) and high-pressure homogenization (HPH) are effective methods for producing SLNs. HPH is generally considered more powerful and can often produce smaller and more uniform nanoparticles. However, HSH is a simpler, faster, and more cost-effective method that can also yield monodispersed SLNs in the nanometer range with optimized parameters. Combining HSH with ultrasonication can further reduce particle size.
Q5: Can sonication be used to control the particle size of this compound SLNs?
A5: Yes, ultrasonication is a widely used technique to reduce the particle size of SLNs. The effectiveness of sonication depends on the duration and power applied. It can be used as a primary method or in conjunction with homogenization techniques to achieve smaller and more uniform particle sizes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Large particle size (>500 nm) | 1. High lipid concentration: The viscosity of the lipid phase may be too high for effective homogenization. 2. Insufficient surfactant concentration: Inadequate surfactant to cover the surface of the newly formed nanoparticles. 3. Ineffective homogenization: The homogenization speed or duration may be insufficient. For HPH, the pressure or number of cycles may be too low. | 1. Decrease the concentration of this compound. 2. Increase the surfactant concentration incrementally. Consider using a combination of surfactants. 3. Increase the homogenization speed or time. For HPH, increase the pressure and/or the number of homogenization cycles. |
| High Polydispersity Index (PDI > 0.3) | 1. Non-uniform homogenization: Uneven energy distribution during homogenization. 2. Particle aggregation: Insufficient surfactant or inappropriate surfactant type leading to instability. | 1. Optimize homogenization parameters (speed, time, pressure, cycles). 2. Ensure adequate surfactant concentration. Consider using a surfactant with a higher stabilizing capacity. Sonication after homogenization can also help to break up aggregates. |
| Particle aggregation over time | 1. Insufficient surface charge: Low zeta potential leading to weak repulsive forces between particles. 2. Inadequate surfactant stabilization: The surfactant layer may be desorbing from the particle surface. | 1. Consider adding a charged surfactant or a stabilizer that imparts a higher zeta potential. 2. Use a combination of surfactants for better steric and electrostatic stabilization. |
| Inconsistent batch-to-batch particle size | 1. Variability in process parameters: Inconsistent homogenization time, speed, or temperature. 2. Inconsistent material preparation: Variations in the heating and cooling rates of the lipid and aqueous phases. | 1. Standardize all process parameters and ensure they are precisely controlled for each batch. 2. Implement a strict and consistent protocol for the preparation of the lipid and aqueous phases, including controlled heating and cooling ramps. |
Data Presentation
Table 1: Influence of Formulation and Process Parameters on SLN Particle Size
| Parameter | General Trend with Increase in Parameter | Typical Range Explored | Reference(s) |
| Lipid Concentration | Increase | 1-10% (w/w) | |
| Surfactant Concentration | Decrease (up to a point) | 0.5-5% (w/w) | |
| Homogenization Speed (HSH) | Decrease | 10,000-20,000 rpm | |
| Homogenization Time (HSH) | Decrease | 5-20 minutes | |
| Homogenization Pressure (HPH) | Decrease | 500-1500 bar | |
| Number of HPH Cycles | Decrease | 3-10 cycles | |
| Sonication Time | Decrease | 5-15 minutes |
Experimental Protocols
1. High-Shear Homogenization (HSH) followed by Ultrasonication
This method is suitable for lab-scale production and optimization of this compound SLNs.
-
Materials: this compound, surfactant (e.g., Poloxamer 188, Tween 80), purified water.
-
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase under continuous stirring to form a coarse oil-in-water emulsion.
-
High-Shear Homogenization: Immediately subject the pre-emulsion to high-shear homogenization (e.g., using a rotor-stator homogenizer) at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-20 minutes).
-
Ultrasonication: Further reduce the particle size by sonicating the dispersion using a probe sonicator for a set time (e.g., 5-15 minutes).
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring to form the solid lipid nanoparticles.
-
2. High-Pressure Homogenization (HPH)
This technique is highly effective for producing small and uniform SLNs and is scalable.
-
Materials: this compound, surfactant, purified water.
-
Procedure:
-
Preparation of Pre-emulsion: Prepare a hot pre-emulsion as described in the HSH method (Steps 1-3).
-
High-Pressure Homogenization: Transfer the hot pre-emulsion into a high-pressure homogenizer.
-
Homogenization Cycles: Process the emulsion for a specific number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar). The temperature should be maintained above the melting point of the lipid throughout the homogenization process.
-
Cooling and Solidification: Cool the resulting hot nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Visualization
Caption: Workflow for controlling the particle size of this compound SLNs.
References
Addressing drug expulsion from stearyl palmitate matrices during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of drug expulsion from stearyl palmitate matrices during storage.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound solid lipid nanoparticles (SLNs).
| Issue | Potential Cause | Recommended Solution |
| Low Initial Drug Encapsulation Efficiency | 1. Poor solubility of the drug in the molten this compound. 2. Drug partitioning into the external aqueous phase during formulation. 3. Suboptimal homogenization or sonication parameters. | 1. Lipid Screening: While focusing on this compound, consider creating a blend with a small percentage of a liquid lipid (e.g., oleic acid) to form nanostructured lipid carriers (NLCs). This can create imperfections in the crystal lattice, providing more space for the drug. 2. Method Modification: For hydrophilic drugs, consider using a double emulsion method (w/o/w) to protect the drug from the external aqueous phase during production. For lipophilic drugs, ensure the drug is fully dissolved in the molten lipid before emulsification. 3. Process Optimization: Systematically vary homogenization speed/pressure and sonication time and amplitude to find the optimal parameters for your specific formulation. |
| Significant Drug Expulsion During Storage (within weeks) | 1. Polymorphic transition of this compound from a less ordered (α) to a more stable, highly ordered (β) form. This reduces the space available for the drug molecules, forcing them out. 2. High storage temperature accelerating lipid recrystallization. | 1. Formulation Strategy: Incorporate a liquid lipid to create NLCs, which have a less ordered lipid matrix and are less prone to extensive crystallization. Alternatively, explore the use of crystallization inhibitors as excipients. 2. Storage Conditions: Store the SLN dispersion at a controlled low temperature (e.g., 4°C) to slow down the polymorphic transition. Avoid freeze-thaw cycles unless a suitable cryoprotectant has been incorporated. |
| Particle Aggregation and Growth During Storage | 1. Insufficient surfactant concentration or inappropriate surfactant type leading to low zeta potential and particle instability. 2. Ostwald ripening, where larger particles grow at the expense of smaller ones. 3. Bridging between particles due to polymorphic changes on the particle surface. | 1. Surfactant Optimization: Screen different non-ionic or zwitterionic surfactants (e.g., Poloxamer 188, Tween 80, soy lecithin) and their concentrations to achieve a zeta potential of at least ±20 mV for electrostatic stabilization or sufficient steric hindrance. 2. Narrow Particle Size Distribution: Optimize the production process to obtain a monodisperse particle size distribution, which can reduce Ostwald ripening. 3. Storage in Lyophilized Form: Consider freeze-drying the SLN dispersion with a cryoprotectant (e.g., trehalose, mannitol) to improve long-term stability. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variations in raw material quality (e.g., purity of this compound, presence of impurities). 2. Poor control over process parameters such as temperature, stirring speed, and cooling rate. | 1. Raw Material Qualification: Use high-purity this compound and other excipients. Characterize each new batch of raw materials. 2. Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire formulation process, ensuring consistent control over all critical parameters. |
Frequently Asked Questions (FAQs)
Q1: What is drug expulsion from this compound matrices and why does it occur?
A1: Drug expulsion is the process where the encapsulated drug is pushed out of the solid lipid matrix of the nanoparticles during storage. This is a significant challenge in the development of stable solid lipid nanoparticle (SLN) formulations. The primary cause is the polymorphic nature of lipids like this compound.[1][2] Initially, during the rapid cooling of the hot nanoemulsion, the lipid solidifies into a less ordered, metastable form (α-form). This structure has imperfections that can accommodate the drug molecules. However, over time and depending on storage conditions, the lipid matrix tends to transform into a more stable, highly ordered crystalline structure (β-form).[3] This transition reduces the intermolecular spaces within the lipid matrix, effectively squeezing the drug out.[4]
Q2: How do storage conditions affect drug expulsion?
A2: Storage conditions, particularly temperature and humidity, play a crucial role in the stability of this compound SLNs and the rate of drug expulsion.
-
Temperature: Higher storage temperatures provide the energy needed for the lipid molecules to rearrange into a more stable polymorphic form, thus accelerating drug expulsion.[3] Storing SLNs at lower temperatures (e.g., 4°C) can slow down this process.
-
Humidity: For dried SLN formulations, high humidity can lead to moisture absorption, which may act as a plasticizer, increasing the mobility of the lipid molecules and facilitating the transition to a more stable polymorphic form. This can also lead to particle aggregation.
Q3: Can the choice of surfactant influence drug expulsion?
A3: Yes, the surfactant plays a critical role not only in the initial formation and stabilization of the nanoparticles but also in their long-term stability. A well-chosen surfactant can:
-
Sterically hinder polymorphic transitions: Some surfactants can adsorb onto the nanoparticle surface and sterically hinder the rearrangement of the lipid molecules, thus slowing down the transition to the stable β-form.
-
Improve physical stability: A suitable surfactant provides a sufficient surface charge (zeta potential) or steric barrier to prevent particle aggregation, which can indirectly contribute to better drug retention.
-
Influence drug localization: The type of surfactant can influence where the drug is localized within the nanoparticle (e.g., in the core, at the surface, or in the surfactant layer), which in turn affects its release profile and susceptibility to expulsion.
Q4: What are Nanostructured Lipid Carriers (NLCs), and how can they help prevent drug expulsion?
A4: Nanostructured Lipid Carriers (NLCs) are considered a second generation of lipid nanoparticles, developed to overcome the limitations of SLNs, particularly drug expulsion. NLCs are formulated by blending solid lipids (like this compound) with a liquid lipid (e.g., oleic acid, medium-chain triglycerides). This creates a less ordered, imperfect lipid matrix. The presence of the liquid lipid disrupts the formation of a perfect crystal lattice, providing more space to accommodate the drug molecules and reducing the driving force for drug expulsion during storage.
Q5: What analytical techniques are essential for studying drug expulsion?
A5: A combination of analytical techniques is necessary to characterize SLNs and quantify drug expulsion:
-
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal behavior of the SLNs. It can identify the polymorphic form of the this compound in the nanoparticles and track its transition over time. The disappearance of the drug's melting peak in the SLN thermogram can indicate that the drug is in an amorphous or molecularly dispersed state within the matrix.
-
Dynamic Light Scattering (DLS): DLS is used to measure the particle size, polydispersity index (PDI), and zeta potential. These parameters are monitored over time to assess the physical stability of the nanoparticle dispersion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify the amount of drug. To measure drug expulsion, the free drug in the aqueous phase of the SLN dispersion is separated from the encapsulated drug (e.g., by ultracentrifugation or centrifugal ultrafiltration) and then quantified by HPLC.
Data Presentation
Table 1: Influence of Storage Temperature on Drug Expulsion from this compound-based Nanoparticles (Illustrative Data)
| Storage Temperature (°C) | Storage Time (Weeks) | Drug Expulsion (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| 4 | 0 | 0 | 150 | 0.21 |
| 4 | 5 | 155 | 0.23 | |
| 8 | 8 | 160 | 0.25 | |
| 12 | 12 | 165 | 0.28 | |
| 25 | 0 | 0 | 150 | 0.21 |
| 4 | 15 | 180 | 0.35 | |
| 8 | 25 | 210 | 0.42 | |
| 12 | 40 | 250 | 0.51 | |
| 40 | 0 | 0 | 150 | 0.21 |
| 4 | 35 | 280 | 0.60 | |
| 8 | 60 | 350 (Aggregation) | >0.7 | |
| 12 | >80 | Aggregated | >0.7 |
Note: This table presents illustrative data based on typical trends observed in the literature. Actual values will vary depending on the specific drug, formulation, and experimental conditions.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) Analysis of this compound SLNs
Objective: To determine the polymorphic state and thermal behavior of this compound in the SLNs.
Materials and Equipment:
-
Lyophilized SLN powder
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Accurately weigh 3-5 mg of the lyophilized SLN powder into an aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
Place the sealed pan in the DSC sample cell. Use an empty sealed pan as a reference.
-
Equilibrate the sample at 25°C.
-
Heat the sample from 25°C to a temperature above the melting point of this compound (e.g., 80°C) at a constant heating rate of 10°C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for melting endotherms, noting the onset temperature, peak temperature, and enthalpy of fusion. Compare the thermogram of the SLNs with that of the bulk this compound to assess changes in crystallinity and polymorphic form.
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Expulsion
Objective: To quantify the amount of drug encapsulated in the SLNs and the amount expelled during storage.
Materials and Equipment:
-
SLN dispersion
-
Centrifugal ultrafiltration devices (e.g., with a molecular weight cutoff of 10 kDa)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector for the drug
-
Refrigerated centrifuge
-
Appropriate mobile phase and solvent for the drug
Procedure:
Part A: Encapsulation Efficiency (EE) Measurement (at time zero)
-
Take a known volume of the freshly prepared SLN dispersion.
-
Separate the unencapsulated (free) drug from the SLNs using a centrifugal ultrafiltration device. Place the SLN dispersion in the upper chamber of the device and centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes). The filtrate in the lower chamber will contain the free drug.
-
Carefully collect the filtrate.
-
Quantify the concentration of the free drug in the filtrate using a validated HPLC method.
-
To determine the total drug amount, disrupt a known volume of the original SLN dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.
-
Quantify the total drug concentration in the disrupted sample using the same HPLC method.
-
Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Part B: Drug Expulsion Measurement (during storage)
-
Store the SLN dispersion under controlled temperature and humidity conditions.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), withdraw an aliquot of the SLN dispersion.
-
Repeat steps 2-4 from Part A to separate and quantify the amount of free drug in the dispersion at that time point.
-
Calculate the percentage of drug expelled at each time point relative to the initial amount of encapsulated drug.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. improvedpharma.com [improvedpharma.com]
- 4. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Scaling Up Stearyl Palmitate Nanoparticle Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of stearyl palmitate solid lipid nanoparticles (SLNs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production and scale-up of this compound nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Increased Particle Size and Polydispersity Index (PDI) upon Scale-up | Inefficient homogenization or mixing at larger volumes. | Optimize homogenization pressure and the number of cycles. For microfluidics, adjust the total flow rate and flow rate ratio to ensure rapid and efficient mixing.[1] Consider a step-wise scale-up to identify process limitations. |
| Aggregation due to insufficient surfactant concentration. | Increase the surfactant concentration. Ensure the chosen surfactant provides adequate steric or electrostatic stabilization.[2][3] | |
| Temperature fluctuations during production. | Maintain a consistent temperature of the lipid and aqueous phases, typically 5-10°C above the melting point of this compound (~54-56°C), throughout the process.[4] | |
| Low Encapsulation Efficiency (EE) | Poor solubility of the drug in the molten lipid. | Select a lipid matrix where the drug has higher solubility. Consider the addition of a liquid lipid (oil) to create a nanostructured lipid carrier (NLC) which can improve drug loading.[5] |
| Drug partitioning into the aqueous phase during homogenization. | Optimize the pH of the aqueous phase to reduce the solubility of the drug. Use a surfactant that favors drug entrapment within the lipid core. | |
| Premature drug expulsion due to lipid crystallization. | Rapid cooling of the nanoemulsion can help to trap the drug within a less ordered lipid matrix. The use of a mixture of lipids can also create imperfections in the crystal lattice, providing more space for the drug. | |
| Batch-to-Batch Inconsistency | Variations in raw material quality. | Establish strict quality control specifications for this compound, surfactants, and other excipients. |
| Inconsistent process parameters. | Precisely control and monitor critical process parameters such as temperature, pressure, homogenization time, and flow rates. Implement standard operating procedures (SOPs) for all production steps. | |
| Manual mixing inconsistencies at lab scale. | Transition from manual methods to automated systems like microfluidics or high-pressure homogenizers for better reproducibility. | |
| Particle Aggregation During Storage | Insufficient surface stabilization. | Optimize the type and concentration of the surfactant to provide a sufficient stabilizing layer. |
| Ostwald ripening, where larger particles grow at the expense of smaller ones. | A narrow initial particle size distribution can minimize Ostwald ripening. Store the nanoparticle dispersion at a controlled, cool temperature. | |
| Changes in the crystalline structure of the lipid matrix over time. | The use of cryoprotectants like trehalose or sucrose before lyophilization can help maintain particle integrity and prevent aggregation upon redispersion. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for scaling up this compound SLN production?
A1: Both high-pressure homogenization (HPH) and microfluidics are suitable for scaling up SLN production. HPH is a well-established technique for large-scale production, while microfluidics offers precise control over particle size and high reproducibility, which is advantageous for seamless scale-up from lab to industrial scale. Hot melt extrusion (HME) coupled with HPH is another emerging scalable and solvent-free method.
Q2: How does the concentration of this compound affect the final nanoparticle characteristics?
A2: Increasing the lipid concentration can lead to an increase in particle size and a broader size distribution if the homogenization energy or surfactant concentration is not appropriately adjusted. It can also impact the encapsulation efficiency, depending on the drug-to-lipid ratio.
Q3: What is the role of surfactants in this compound SLN formulations?
A3: Surfactants are crucial for stabilizing the nanoparticle dispersion by reducing the interfacial tension between the lipid and aqueous phases during homogenization and preventing particle aggregation during storage. The type and concentration of the surfactant significantly influence the particle size, PDI, and stability of the formulation.
Q4: How can I improve the long-term stability of my this compound nanoparticle suspension?
A4: To improve long-term stability, ensure a narrow particle size distribution, optimize the surfactant concentration for adequate surface coverage, and store the dispersion at a controlled, cool temperature. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant is a common and effective strategy.
Q5: What are the critical quality attributes (CQAs) to monitor during scale-up?
A5: The critical quality attributes for this compound SLNs include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, drug loading, and physical and chemical stability over time.
Data Presentation
The following tables summarize quantitative data on the influence of key formulation and process parameters on the characteristics of solid lipid nanoparticles, using cetyl palmitate as a close analogue for this compound.
Table 1: Effect of High-Pressure Homogenization Parameters on Cetyl Palmitate SLN Characteristics
| Homogenization Pressure (bar) | Number of Cycles | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 150 | 1 | >1000 (micrometer range) | - |
| 500 | 3 | 247 | 0.093 |
| 1500 | 3 | 316 | 0.182 |
| Data synthesized from a study on 40% cetyl palmitate dispersions. |
Table 2: Influence of Microfluidic Flow Rate Ratios on Cetyl Palmitate SLN Properties
| Inner:Outer Flow Rate Ratio (µL/min) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 5:10 | 165.3 ± 4.5 | 0.25 ± 0.03 |
| 10:20 | 162.7 ± 5.1 | 0.23 ± 0.02 |
| 20:40 | 155.8 ± 3.9 | 0.21 ± 0.01 |
| 30:60 | 148.2 ± 4.2 | 0.19 ± 0.02 |
| 40:80 | 145.6 ± 3.7 | 0.18 ± 0.01 |
| 50:100 | 140.1 ± 3.5 | 0.17 ± 0.02 |
| Cetyl palmitate concentration: 50 mg/mL; Surfactant: Pluronic F68 (2% w/v). |
Table 3: Effect of Surfactant Type on Cetyl Palmitate SLN Characteristics
| Surfactant (2% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| Pluronic F68 | 148.2 ± 4.2 | 0.19 ± 0.02 |
| Pluronic F127 | 180.5 ± 5.6 | 0.28 ± 0.03 |
| Polyvinyl Alcohol (PVA) | 210.7 ± 6.1 | 0.31 ± 0.04 |
| Tween 80 | 135.4 ± 3.8 | 0.16 ± 0.01 |
| Cetyl palmitate concentration: 50 mg/mL; Flow rate ratio: 30:60 µL/min. |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
-
Preparation of Lipid Phase: Weigh the desired amount of this compound and the lipophilic drug. Heat the mixture in a beaker to 5-10°C above the melting point of this compound (approximately 60-65°C) with continuous stirring until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80, Pluronic F68) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion at a specific pressure (e.g., 500-1500 bar) for a predetermined number of cycles (e.g., 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool down the resulting hot nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound SLNs by Microfluidics
-
Preparation of Lipid Phase (Organic Stream): Dissolve this compound and the lipophilic drug in a suitable organic solvent (e.g., ethanol, acetone) at a concentration that ensures complete dissolution at the operating temperature.
-
Preparation of Aqueous Phase (Aqueous Stream): Dissolve the surfactant in purified water.
-
Microfluidic Setup: Set up the microfluidic system with separate syringe pumps for the lipid and aqueous phases. If using a lipid with a melting point above room temperature like this compound, a heating element for the lipid syringe and the microfluidic chip is necessary to maintain the lipid in a molten state.
-
Nanoparticle Formation: Pump the lipid and aqueous phases through the microfluidic chip at defined flow rates. The rapid mixing of the two streams at the microchannel junction leads to nanoprecipitation and the formation of SLNs.
-
Purification: The resulting SLN dispersion may be purified by dialysis against purified water to remove the organic solvent and excess surfactant.
-
Characterization: Analyze the purified SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for this compound SLN Production by Hot High-Pressure Homogenization.
References
- 1. Volume 52 No 5 page 60 [library.scconline.org]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Encapsulation of Vitamin A Palmitate in Nanostructured Lipid Carrier (NLC)-Effect of Surfactant Concentration on the Formulation Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Stearyl Palmitate Emulsions
Welcome to the technical support center for stabilizing stearyl palmitate emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on surfactant selection, experimental protocols, and troubleshooting common issues encountered during the formulation of oil-in-water (O/W) emulsions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in emulsions?
This compound is a waxy solid ester derived from stearyl alcohol and palmitic acid.[1][2] In emulsions, it functions as a thickener, emollient, emulsion stabilizer, and opacifying agent.[1][2][3] It is typically used in the oil phase of creams, lotions, and other cosmetic and pharmaceutical preparations at a concentration of 2-15%.
Q2: What is the HLB of this compound and why is it important?
This compound has a Hydrophilic-Lipophilic Balance (HLB) value of approximately 10. The HLB system is crucial for selecting the right emulsifier to create a stable emulsion. For an oil-in-water (O/W) emulsion, the emulsifier or blend of emulsifiers should have an HLB value that matches the required HLB of the oil phase.
Q3: Which types of surfactants are suitable for stabilizing this compound emulsions?
For creating stable O/W emulsions with this compound, non-ionic surfactants are generally preferred due to their compatibility and low irritation potential. Commonly used surfactants include polysorbates (e.g., Polysorbate 80) and ethoxylated fatty alcohols (e.g., Ceteareth-20). Often, a combination of a primary emulsifier and a co-emulsifier (like glyceryl stearate or cetearyl alcohol) is used to enhance stability and texture.
Q4: How does surfactant concentration affect the stability of this compound emulsions?
The concentration of the surfactant is a critical factor. Insufficient surfactant will lead to coalescence and phase separation. Conversely, an excessively high concentration can lead to increased viscosity, potential skin irritation, and does not necessarily improve stability. The optimal concentration depends on the specific surfactant system and the composition of the oil phase.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Phase Separation (Creaming or Coalescence) | Incorrect HLB of the emulsifier system. Insufficient emulsifier concentration. High concentration of this compound overwhelming the emulsifier. Significant pH shift affecting emulsifier efficacy. Improper processing temperature. | Verify and adjust the HLB of your emulsifier blend to match the oil phase. Increase the total concentration of your emulsifier system. Incorporate a stabilizer like a polymer or gum to increase the viscosity of the continuous phase. Check and buffer the pH of the final formulation. Ensure both oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification. |
| Grainy or Waxy Texture | Waxes (like this compound) were not sufficiently heated during emulsion formation, leading to premature crystallization. Slow or uncontrolled cooling rate allowing for the formation of large crystals. | Ensure the oil phase is heated sufficiently above the melting point of all waxy components (this compound melts at ~57°C). Implement a controlled and moderately rapid cooling process while stirring to promote the formation of small, uniform crystals. |
| High Viscosity or "Soaping" Effect on Skin | High concentration of fatty alcohols (like cetearyl alcohol) used as co-emulsifiers. The specific emulsifier system forms a thick interfacial layer. | Reduce the concentration of co-emulsifiers. Experiment with different emulsifier blends; for example, Glyceryl Stearate Citrate has been observed to have a lower soaping effect compared to some other emulsifiers. |
| Changes in Viscosity Over Time | Flocculation (reversible aggregation of droplets). Coalescence (irreversible merging of droplets). Ostwald ripening (growth of larger droplets at the expense of smaller ones). | Increase the concentration of the emulsifier or add a higher HLB emulsifier to prevent flocculation. Improve homogenization to achieve a smaller and more uniform droplet size to reduce coalescence and Ostwald ripening. |
Data Presentation: Surfactant Performance in O/W Emulsions
The following tables summarize the impact of different factors on the stability of oil-in-water emulsions, providing a comparative overview for formulation development.
Table 1: Influence of Palmitic/Stearic Acid Ratio on Emulsion Properties
(Data adapted from a study on in-situ saponified fatty acid emulsions, which provides insights into the behavior of similar lipid structures)
| Palmitic Acid (% of total fatty acid) | Stearic Acid (% of total fatty acid) | Stability at 50°C (Days until separation) | Viscosity at 20°C (mPa·s) |
| 40 | 60 | 15 | 8,000 |
| 50 | 50 | 20 | 10,000 |
| 60 | 40 | 35 | 12,500 |
| 70 | 30 | > 42 | 15,000 |
| 80 | 20 | 30 | 13,000 |
Source: Adapted from US Patent 4,735,742A
Table 2: Typical Non-Ionic Surfactants for O/W Emulsions
| Surfactant | INCI Name | Typical HLB Value | Recommended Use Level | Key Characteristics |
| Polysorbate 80 | Polysorbate 80 | 15.0 | 1-10% | Excellent for solubilizing oils, forms stable emulsions. |
| Ceteareth-20 | Ceteareth-20 | 15-17 | 0.5-30% | Universal O/W emulsifier, compatible with a wide range of oils and actives. |
| Glyceryl Stearate | Glyceryl Stearate | 3.8 | 1-10% | Often used as a co-emulsifier to build viscosity and improve texture. |
| Cetearyl Alcohol | Cetearyl Alcohol | ~1 | 1-25% | Acts as a thickener and emulsion stabilizer when used with another emulsifier. |
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Cream
Objective: To prepare a stable oil-in-water cream containing this compound.
Materials:
-
Oil Phase:
-
This compound: 5-15%
-
Other emollients/oils (e.g., Caprylic/Capric Triglyceride): 5-15%
-
Primary Emulsifier (e.g., Ceteareth-20): 2-5%
-
Co-emulsifier (e.g., Glyceryl Stearate, Cetearyl Alcohol): 1-3%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Humectant (e.g., Glycerin): 2-5%
-
Thickener (e.g., Xanthan Gum): 0.1-0.5%
-
-
Cooldown Phase:
-
Preservative: As required
-
Fragrance/Active Ingredients: As required
-
Procedure:
-
Phase Preparation: In separate vessels, weigh the components of the oil phase and the aqueous phase.
-
Heating: Heat both phases separately to 75-80°C. Ensure all components of the oil phase, especially the this compound, are fully melted and the phase is homogenous.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., using a rotor-stator homogenizer) for 3-5 minutes.
-
Cooling: Begin cooling the emulsion under constant, moderate stirring.
-
Addition of Cooldown Phase: Once the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive ingredients.
-
Final Adjustments: Continue stirring until the cream reaches room temperature. Check and adjust the pH if necessary.
Protocol 2: Characterization of Emulsion Properties
1. Particle Size and Zeta Potential Analysis:
-
Objective: To determine the droplet size distribution and surface charge of the emulsion, which are key indicators of stability.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to the appropriate concentration for the instrument.
-
Gently mix the diluted sample to ensure homogeneity.
-
Transfer the sample to the instrument's cuvette.
-
Perform the measurement according to the instrument's operating procedure to obtain the average particle size (z-average), polydispersity index (PDI), and zeta potential.
-
2. Viscosity Measurement:
-
Objective: To determine the flow behavior of the semi-solid cream.
-
Instrumentation: Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle (e.g., T-bar for thick creams).
-
Procedure:
-
Allow the cream to equilibrate to a constant temperature (e.g., 25°C).
-
Select a spindle and rotational speed appropriate for the expected viscosity of the cream.
-
Immerse the spindle into the center of the sample, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) before taking a reading.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s). For non-Newtonian fluids, it is important to record viscosity at multiple shear rates.
-
Visualizations
References
Preventing recrystallization of stearyl palmitate in nanoformulations.
Welcome to the Technical Support Center for Stearyl Palmitate Nanoformulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the recrystallization of this compound in nanoformulations such as Solid Lipid Nanoparticles (SLNs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization in the context of this compound nanoformulations?
A1: Recrystallization is a process where the lipid matrix of the nanoparticles, initially in a less stable crystalline or amorphous form after production, gradually transforms into a more ordered and stable crystalline structure over time. For this compound, this typically involves the transition from metastable polymorphs (like α and β') to the most stable β form. This rearrangement can lead to a more compact crystal lattice, which may cause the expulsion of the encapsulated drug and changes in particle morphology, ultimately affecting the formulation's stability and release profile.
Q2: Why is preventing recrystallization of this compound important?
A2: Preventing recrystallization is crucial for ensuring the quality, efficacy, and stability of the nanoformulation. The transition to a more stable polymorph can lead to several undesirable outcomes, including:
-
Drug Expulsion: The ordered crystal lattice of the stable form has less space to accommodate the drug molecules, leading to their expulsion from the nanoparticle core.
-
Particle Aggregation: Changes in particle shape and surface properties during recrystallization can lead to particle aggregation and the formation of larger agglomerates.[1]
-
Gelation: In some cases, extensive particle aggregation can lead to the gelation of the entire nanoparticle dispersion, rendering it unusable.[2]
-
Altered Release Profile: The expulsion of the drug and changes in the matrix structure can lead to an undesirable burst release and loss of the controlled release characteristics of the formulation.
Q3: What are the main strategies to prevent the recrystallization of this compound?
A3: The primary strategies involve disrupting the crystal lattice of the this compound and sterically or electrostatically stabilizing the nanoparticle surface. Key approaches include:
-
Use of Surfactants: Incorporating surfactants like Poloxamer 188 or Tween 80 can stabilize the nanoparticle dispersion and hinder the rearrangement of the lipid molecules.[3][4]
-
Addition of Polymers: Polymeric stabilizers can adsorb onto the nanoparticle surface, providing a steric barrier that prevents aggregation and may interfere with the crystallization process.
-
Creating Nanostructured Lipid Carriers (NLCs): This involves blending this compound with a liquid lipid (e.g., oleic acid, medium-chain triglycerides). The liquid lipid creates imperfections in the crystal lattice, providing more space for the drug and reducing the driving force for recrystallization.
Q4: How can I detect if recrystallization is occurring in my this compound nanoformulation?
A4: Several analytical techniques can be used to monitor recrystallization:
-
Differential Scanning Calorimetry (DSC): This technique measures changes in heat flow as a function of temperature. The appearance or shift of melting peaks and changes in enthalpy can indicate polymorphic transitions. A higher melting point and enthalpy are generally associated with a more stable crystalline form.
-
X-Ray Diffraction (XRD): XRD provides information about the crystal structure of the lipid. Changes in the diffraction pattern, such as the appearance of new peaks or changes in peak intensity and position, are indicative of polymorphic transitions.
-
Dynamic Light Scattering (DLS): While not a direct measure of crystallinity, an increase in particle size and polydispersity index (PDI) over time can be a secondary indicator of recrystallization-induced aggregation.
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize changes in the morphology of the nanoparticles, such as a transition from a spherical to a more crystalline, needle-like shape.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound nanoformulations.
| Problem | Potential Cause | Recommended Solution |
| Increased particle size and PDI during storage. | 1. Recrystallization-induced aggregation: The lipid is transforming into a more stable polymorph, leading to changes in particle shape and surface properties. 2. Insufficient surfactant concentration: The amount of surfactant is not adequate to provide sufficient steric or electrostatic stabilization. | 1. Optimize the surfactant system: Try a different surfactant or a combination of surfactants (e.g., Poloxamer 188 and Tween 80). Increase the surfactant concentration. 2. Incorporate a polymeric stabilizer: Add a polymer like PVA or a PEGylated lipid to provide enhanced steric hindrance. 3. Formulate as an NLC: Blend this compound with a liquid lipid to create a less ordered crystal matrix. |
| Visible precipitation or gelation of the nanoformulation over time. | 1. Advanced recrystallization and aggregation: This is a more severe form of the issue described above. 2. Inappropriate storage temperature: Temperatures that facilitate lipid mobility can accelerate recrystallization. | 1. Implement the solutions for aggregation. 2. Optimize storage conditions: Store the formulation at a lower temperature (e.g., 4°C) to slow down the recrystallization process. However, avoid freezing unless a suitable cryoprotectant is used.[5] |
| High initial PDI (>0.3) after production. | 1. Suboptimal homogenization parameters: Insufficient pressure or too few homogenization cycles can result in a broad size distribution. 2. Inadequate surfactant concentration: Not enough surfactant to effectively emulsify the lipid during homogenization. | 1. Increase homogenization pressure and/or the number of cycles. A typical starting point is 500-1500 bar for 3-5 cycles. 2. Increase the surfactant concentration. Ensure the concentration is above the critical micelle concentration (CMC). |
| Low drug entrapment efficiency. | 1. Drug partitioning into the aqueous phase: This is common for more hydrophilic drugs, especially during hot homogenization. 2. Premature drug expulsion during cooling and crystallization. | 1. Consider the cold homogenization technique for temperature-sensitive or more hydrophilic drugs. 2. Increase the lipid concentration to provide more space for the drug. 3. Select a lipid in which the drug has higher solubility. 4. Formulate as an NLC to increase the amorphous domains within the lipid matrix, which can enhance drug loading. |
| Unwanted burst release of the encapsulated drug. | 1. Drug adsorbed on the nanoparticle surface. 2. Drug expulsion due to recrystallization. | 1. Optimize the formulation to favor drug encapsulation within the core. This can be influenced by the choice of lipid and surfactant. 2. Monitor for signs of recrystallization (DSC, XRD) and implement strategies to inhibit it if observed. |
Quantitative Data on Formulation Stability
The choice of surfactant and its concentration significantly impacts the physical stability of this compound and cetyl palmitate nanoformulations. The following tables summarize data from studies on similar solid lipid nanoparticles.
Table 1: Effect of Surfactant Type and Concentration on the Particle Size of Cetyl Palmitate SLNs
| Surfactant | Surfactant Concentration (% w/v) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) | Reference |
| Poloxamer 188 | 2.0 | 250 ± 15 | ~0.25 | |
| 4.0 | 220 ± 12 | ~0.22 | ||
| 6.0 | 200 ± 10 | ~0.20 | ||
| Tween 80 | 2.0 | 210 ± 13 | ~0.23 | |
| 4.0 | 180 ± 11 | ~0.21 | ||
| 6.0 | 160 ± 9 | ~0.19 |
Data synthesized from studies on cetyl palmitate SLNs, which is structurally similar to this compound.
Table 2: Long-Term Physical Stability of Solid Lipid Nanoparticles (SLNs) at Different Storage Temperatures
| Lipid Matrix | Surfactant System | Storage Temperature | Initial Particle Size (nm) | Particle Size after 60 days (nm) | Initial PDI | PDI after 60 days | Reference |
| Tripalmitin | Lecithin S75 + Polysorbate 80 | 4°C | 116 | No significant change | ~0.25 | No significant change | |
| 25°C | 116 | No significant change | ~0.25 | No significant change | |||
| Glyceryl Monostearate | Lecithin S75 + Polysorbate 80 | 4°C | 306 | No significant change | ~0.30 | No significant change | |
| 25°C | 306 | No significant change | ~0.30 | No significant change |
This table illustrates the general stability that can be achieved with optimized SLN formulations.
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (Hot Homogenization Technique)
Materials:
-
This compound (Lipid)
-
Poloxamer 188 (Surfactant)
-
Purified Water (Aqueous Phase)
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound (e.g., 5-10% w/v).
-
Heat the this compound to 5-10°C above its melting point (Melting point of this compound is ~57°C, so heat to ~65-70°C) until a clear, molten lipid phase is obtained. If encapsulating a lipophilic drug, dissolve it in the molten lipid at this stage.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of Poloxamer 188 (e.g., 2-5% w/v) and dissolve it in purified water.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase (~65-70°C).
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the molten lipid phase while stirring at high speed (e.g., 8,000-10,000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax) for 3-5 minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature (~65-70°C).
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and Recrystallization:
-
Cool the resulting hot nanoemulsion to room temperature or by placing it in an ice bath under gentle stirring. This will allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: Characterization of Physical Stability
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Immediately after production (Day 0), dilute an aliquot of the SLN dispersion with purified water to an appropriate concentration for DLS analysis.
-
Measure the particle size and PDI using a DLS instrument.
-
Repeat the measurement at regular intervals (e.g., 1, 7, 14, 30, 60, and 90 days) for samples stored at different conditions (e.g., 4°C and 25°C).
-
-
Zeta Potential Measurement:
-
Dilute an aliquot of the SLN dispersion with purified water and measure the zeta potential using an appropriate instrument. This provides an indication of the electrostatic stability of the nanoparticles.
-
-
Monitoring for Recrystallization using DSC:
-
Lyophilize a sample of the SLN dispersion at different time points (e.g., Day 0 and Day 90).
-
Accurately weigh the lyophilized powder into an aluminum DSC pan.
-
Perform a DSC scan over a suitable temperature range (e.g., 20°C to 80°C) at a controlled heating rate (e.g., 10°C/min).
-
Analyze the thermograms for shifts in the melting peak and changes in the enthalpy of fusion, which can indicate polymorphic transitions.
-
Visualizations
Caption: Experimental workflow for SLN preparation and stability assessment.
Caption: Mechanism of recrystallization and strategies for its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of surfactants on the physical stability of solid lipid nanoparticle (SLN) formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to Drug Release from Lipid-Based Systems
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of a drug is intrinsically linked to its release profile from a delivery system. In the realm of poorly soluble drugs, lipid-based matrices have emerged as a versatile and effective solution, enhancing bioavailability and enabling controlled release.[1] These systems, ranging from solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to liposomes and emulsions, leverage the biocompatibility and diverse physicochemical properties of lipids to modulate drug delivery.[1][2][3]
This guide provides a comparative analysis of drug release profiles from different lipid matrices, supported by experimental data and detailed methodologies. We will explore how the composition and structure of the lipid matrix—from highly ordered solid lipids to imperfect crystalline structures—directly influence drug encapsulation, stability, and release kinetics.
Comparative Analysis of Lipid Matrices
The choice of lipid is a critical determinant of the performance of a drug delivery system. The primary distinction lies between Solid Lipid Nanoparticles (SLNs), composed of solid lipids, and Nanostructured Lipid Carriers (NLCs), which are a second-generation system incorporating both solid and liquid lipids.
Solid Lipid Nanoparticles (SLNs): SLNs are formulated with lipids that are solid at room and body temperature, such as triglycerides, fatty acids, and waxes. Their solid core provides a stable matrix that allows for the controlled release of encapsulated drugs. However, the highly ordered, crystalline structure of some solid lipids can lead to lower drug encapsulation efficiency and potential drug expulsion during storage as the lipid recrystallizes into a stable form.
Nanostructured Lipid Carriers (NLCs): To overcome the limitations of SLNs, NLCs were developed. They consist of a blend of a solid lipid with a liquid lipid (oil). This creates a less-ordered, imperfect lipid matrix. This structural difference results in several key advantages:
-
Higher Drug Loading: The imperfections in the crystal lattice create more space to accommodate drug molecules, leading to higher encapsulation efficiency.
-
Reduced Drug Expulsion: The presence of the liquid lipid minimizes the potential for drug leakage during storage by preventing extensive recrystallization.
-
Enhanced Release Properties: The less rigid matrix of NLCs allows for more flexible modulation of drug release profiles.
Triglycerides vs. Waxes: Within solid lipid matrices, the type of lipid used, such as a wax or a triglyceride, further influences the release profile. Waxes are esters of long-chain fatty acids with long-chain alcohols, while triglycerides are esters of fatty acids and glycerol. Waxes typically have higher melting points and form more crystalline structures, which can be beneficial for sustained release but may have lower drug loading capacity. Combining different lipid types, such as a wax (e.g., cetyl palmitate) with a complex triglyceride, can create a binary matrix that distorts crystal formation, improves drug-lipid interaction, and results in a biphasic release pattern with an initial fast release followed by a sustained phase.
Quantitative Data on Drug Release Performance
The following table summarizes key performance indicators for various drug-loaded lipid nanoparticle formulations, compiled from recent studies.
| Lipid Matrix Type | Drug Model | Particle Size (nm) | Entrapment/Encapsulation Efficiency (EE) (%) | Cumulative Release (%) & Conditions | Release Kinetics Model |
| SLN (Glyceryl Monostearate) | Olmesartan Medoxomil | 122.8 - 135.0 | 94.5 - 96.8% | ~96.5% after 12 hours (vs. 27.8% for drug suspension) | Zero-order |
| SLN (Binary: Cetyl Palmitate & Softisan 378) | Ibuprofen | 180 - 200 | ~100% | Biphasic: fast release followed by sustained release | Higuchi's kinetics |
| NLC (General) | Various | 40 - 1000 | Generally higher than SLNs | More controllable release profiles compared to SLNs | Often follows Korsmeyer-Peppas (Adjusted R² up to 0.95) |
| Lipid-Polymer Hybrid NP (PLGA & Soy Lecithin) | Gallic Acid (hydrophilic) | 153 ± 33 | 90 ± 5% | Sustained release | Korsmeyer-Peppas |
| Lipid-Polymer Hybrid NP (PLGA & Soy Lecithin) | Quercetin (lipophilic) | 149 ± 21 | 70 ± 10% | Sustained release | First-order |
Experimental Protocols
Standardized protocols are essential for comparing drug release profiles across different studies. Below are detailed methodologies for the preparation of lipid nanoparticles and the subsequent in vitro evaluation of drug release.
Protocol 1: Preparation of Lipid Nanoparticles by Hot Homogenization and Ultrasonication
This method is widely used for preparing both SLNs and NLCs.
-
Preparation of Lipid Phase: The solid lipid (and liquid lipid for NLCs) is melted in a beaker at a temperature 10-15°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: The aqueous phase is prepared by dissolving the surfactant (e.g., Tween 80) in purified water and heating it to the same temperature as the lipid phase.
-
Hot Emulsification: The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-shear homogenization (e.g., using an Ultra-Turrax) for a defined period to form a coarse oil-in-water emulsion.
-
Ultrasonication: The pre-emulsion is immediately subjected to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled in an ice bath, which causes the lipid droplets to solidify and form the final lipid nanoparticle dispersion.
-
Equilibration: The formulation is allowed to equilibrate at room temperature for at least 24 hours before further characterization.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Diffusion Technique
This is a common and reliable method for assessing the release of a drug from a nanoparticle formulation.
-
Membrane Preparation: A dialysis membrane (e.g., cellulose) with a specific molecular weight cut-off (MWCO) is cut to the desired length and hydrated according to the manufacturer's instructions. The MWCO should be large enough to allow free passage of the released drug but retain the nanoparticles.
-
Sample Loading: A precise volume or weight of the lipid nanoparticle dispersion is placed inside the dialysis bag, and the ends are securely sealed.
-
Experimental Setup: The sealed dialysis bag is placed in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4). A surfactant may be added to the medium to ensure "sink conditions," especially for poorly water-soluble drugs. The entire setup is placed in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), a small aliquot of the release medium is withdrawn from the beaker.
-
Medium Replacement: The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions throughout the experiment.
-
Quantification: The collected samples are analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the cumulative percentage of drug released over time.
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
In Vitro Cytotoxicity of Stearyl Palmitate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in vitro cytotoxicity of stearyl palmitate against other commonly used lipids in pharmaceutical and cosmetic formulations, namely cetyl palmitate, tristearin, and glyceryl behenate. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of available data, detailed experimental protocols, and visual representations of relevant biological pathways.
Executive Summary
This compound, a wax ester, has demonstrated selective cytotoxicity towards cancer cells in vitro, with a notable IC50 value against the MCF-7 breast cancer cell line. In contrast, it exhibits significantly lower toxicity to non-cancerous cell lines, suggesting a favorable therapeutic window. While direct comparative cytotoxicity data with cetyl palmitate, tristearin, and glyceryl behenate is limited, existing safety assessments indicate a generally low order of toxicity for these lipids, primarily positioning them as safe excipients in various formulations. This guide synthesizes the available information to facilitate informed decisions in research and development.
Data Presentation: Comparative Cytotoxicity of Selected Lipids
The following table summarizes the available in vitro cytotoxicity data for this compound and provides a qualitative toxicity assessment for cetyl palmitate, tristearin, and glyceryl behenate based on current literature.
| Lipid | Cell Line | Assay | IC50 Value | Qualitative Toxicity Assessment |
| This compound | MCF-7 (Human Breast Adenocarcinoma) | MTT | 40 µM[1] | Selectively cytotoxic to cancer cells. |
| L929 (Mouse Fibroblast) | MTT | >1000 µM[1] | Low cytotoxicity to non-cancerous cells. | |
| Cetyl Palmitate | - | - | Not available | Generally considered safe for topical use with minimal irritation at typical concentrations.[2][3] |
| Tristearin | - | - | Not available | Generally recognized as safe (GRAS); not classified as hazardous. |
| Glyceryl Behenate | L-929 (Mouse Fibroblast) | - | Not available | Formulations did not increase cytotoxicity of encapsulated drug. Generally regarded as a non-irritant and nontoxic material. |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of lipid-based compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test lipid (e.g., this compound) in a suitable solvent and add to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Testing
References
A Comparative Guide: Stearyl Palmitate versus Glyceryl Monostearate for Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate lipid is a critical determinant in the successful formulation of solid lipid nanoparticles (SLNs), influencing key physicochemical properties and the in vivo performance of the drug delivery system. This guide provides a comprehensive and objective comparison of two commonly used lipids, stearyl palmitate and glyceryl monostearate (GMS), for the formulation of nanoparticles. The information presented herein, supported by experimental data, is intended to facilitate informed decisions in the development of lipid-based nanocarriers.
Executive Summary
This compound, a wax ester, and glyceryl monostearate, a monoglyceride, are both biocompatible and biodegradable lipids frequently employed in pharmaceutical formulations. Their distinct chemical structures, however, impart different characteristics to the resulting nanoparticles. While GMS is more widely studied and utilized in SLN formulations, this compound and similar wax esters like cetyl palmitate are noted for their potential to form highly stable nanoparticles with controlled release properties. This guide will delve into a comparative analysis of their performance based on key nanoparticle attributes, supported by experimental data and detailed methodologies.
Comparative Performance: this compound vs. Glyceryl Monostearate
The following sections and tables summarize the performance of this compound and glyceryl monostearate in the context of solid lipid nanoparticle formulation. It is important to note that direct head-to-head comparative studies are limited in the available scientific literature. Therefore, this comparison is a synthesis of data from various independent studies.
Data Presentation: Physicochemical Properties
| Parameter | This compound / Cetyl Palmitate* | Glyceryl Monostearate | Key Observations |
| Particle Size (nm) | ~150 - 300 | ~60 - 500[1][2] | Nanoparticles within the desired range for drug delivery can be formulated with both lipids. |
| Polydispersity Index (PDI) | Typically < 0.3 | 0.2 - 0.4[1] | Both lipids can produce nanoparticles with a homogenous size distribution. |
| Zeta Potential (mV) | -20 to -40 | -20 to -40 | Both lipids can form stable nanoparticle dispersions with sufficient surface charge. |
| Drug Loading Capacity (%) | Variable, dependent on drug and formulation | Up to 5% for some drugs | GMS has demonstrated good loading capacity for various lipophilic drugs. Data for this compound is less available but wax esters are known to sometimes have lower drug loading due to their highly ordered crystalline structure. |
| Encapsulation Efficiency (%) | > 80% | > 80%[1][2] | High encapsulation efficiencies are achievable with both lipids. |
*Data for cetyl palmitate is included as a proxy for this compound due to the limited availability of specific data for this compound in nanoparticle formulations and their structural similarity as wax esters.
Data Presentation: In Vitro Drug Release
| Lipid | Drug | Release Profile | Reference |
| Glyceryl Monostearate | Paclitaxel | Initial burst release followed by controlled release for 48 hours (~73% release) | |
| Glyceryl Monostearate | Docetaxel | Controlled release with 68% released in 24 hours | |
| Glyceryl Monostearate | Dibenzoyl peroxide, Erythromycin base, Triamcinolone acetonide | Faster release compared to commercially available formulations |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of nanoparticles. Below are representative protocols for preparing solid lipid nanoparticles using both hot homogenization and solvent emulsification methods.
Hot Homogenization Method
This is a widely used and scalable method for producing SLNs.
Materials:
-
Solid Lipid (this compound or Glyceryl Monostearate)
-
Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase: The solid lipid and the drug are weighed and heated to a temperature 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: The purified water containing the surfactant is heated to the same temperature as the lipid phase.
-
Homogenization: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring using a homogenizer (e.g., Ultra-Turrax) to form a coarse pre-emulsion.
-
High-Pressure Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles at a defined pressure and temperature.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring. The lipid recrystallizes, leading to the formation of solid lipid nanoparticles.
Solvent Emulsification-Evaporation Method
This method is suitable for thermolabile drugs as it avoids high temperatures.
Materials:
-
Solid Lipid (this compound or Glyceryl Monostearate)
-
Drug
-
Organic Solvent (e.g., Chloroform, Dichloromethane)
-
Surfactant
-
Purified Water
Procedure:
-
Preparation of the Organic Phase: The solid lipid and the drug are dissolved in a suitable organic solvent.
-
Preparation of the Aqueous Phase: The surfactant is dissolved in purified water.
-
Emulsification: The organic phase is emulsified into the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure (e.g., using a rotary evaporator) or by continuous stirring at room temperature.
-
Nanoparticle Formation: The removal of the organic solvent leads to the precipitation of the lipid, forming solid lipid nanoparticles.
Mandatory Visualizations
Experimental Workflow for SLN Preparation by Hot Homogenization
Caption: Workflow for the preparation of Solid Lipid Nanoparticles using the hot homogenization technique.
Logical Relationship: Factors Influencing Nanoparticle Properties
Caption: Interplay of formulation and process parameters on the final characteristics of solid lipid nanoparticles.
Concluding Remarks
Both this compound and glyceryl monostearate are viable lipid candidates for the formulation of solid lipid nanoparticles. Glyceryl monostearate is a well-characterized and versatile excipient, with a larger body of literature supporting its use for encapsulating a variety of drugs. It generally forms stable nanoparticles with good drug loading and controlled release properties.
While specific experimental data for this compound in nanoparticle formulations is less abundant, its nature as a wax ester suggests it may offer advantages in terms of forming highly stable, crystalline nanoparticles with the potential for more sustained drug release. This can be particularly beneficial for long-term drug delivery applications. The choice between this compound and glyceryl monostearate will ultimately depend on the specific physicochemical properties of the drug to be encapsulated, the desired release profile, and the intended route of administration. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two lipids in nanoparticle formulation.
References
Evaluation of the Occlusive Properties of Stearyl Palmitate Films: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the occlusive properties of stearyl palmitate films with other common alternatives used in topical and transdermal formulations. The information is supported by established experimental methodologies to aid in formulation development and research.
Comparative Analysis of Occlusive Agents
The occlusive properties of a substance refer to its ability to form a barrier on the skin, thereby preventing water evaporation from the stratum corneum. This is a critical function for moisturizing and protective skin formulations. The following table compares this compound with other commonly used occlusive agents.
| Occlusive Agent | Chemical Class | Mechanism of Action | Reported TEWL Reduction / Occlusion Factor | Key Characteristics |
| This compound | Wax Ester | Forms a semi-occlusive film on the skin surface. | Data not available in reviewed literature. Expected to be a moderate occlusive agent based on its chemical structure as a long-chain ester. | Provides emollience and a non-greasy feel.[1] Functions as a thickener and emulsion stabilizer.[1] |
| Petrolatum | Hydrocarbon | Forms a highly occlusive, continuous film on the skin. | High (up to 99% TEWL reduction).[3] | Considered the gold standard for occlusion. Can have a greasy skin feel. |
| Lanolin | Wax Ester | Forms an occlusive film and absorbs water. | High | Effective emollient and occlusive, but can be sensitizing for some individuals. |
| Mineral Oil | Hydrocarbon | Forms an occlusive film on the skin. | High | Effective and non-comedogenic, but derived from petroleum. |
| Dimethicone | Silicone | Forms a breathable, semi-occlusive film. | Moderate | Provides a smooth, non-greasy feel. Allows for some water vapor transmission. |
| Shea Butter | Triglyceride (Natural Fat) | Forms a semi-occlusive barrier and has emollient properties. | Moderate to High | Rich in fatty acids and vitamins; provides moisturizing and anti-inflammatory benefits. |
| Beeswax | Wax Ester (Natural) | Forms a protective, occlusive barrier on the skin. | High | Provides structure to formulations and has emollient properties. |
Experimental Protocols for Evaluating Occlusivity
The primary method for quantifying the occlusive properties of a topical formulation is the measurement of Transepidermal Water Loss (TEWL). TEWL is the measurement of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. A lower TEWL value after application of a product indicates a more effective occlusive barrier.
In Vivo Transepidermal Water Loss (TEWL) Measurement
This method directly assesses the effect of a product on the skin of human volunteers.
Objective: To measure the reduction in TEWL after the application of a this compound film compared to a control (untreated skin) and a positive control (e.g., petrolatum).
Methodology:
-
Subject Selection: Healthy volunteers with no skin conditions on the test sites (typically the volar forearm).
-
Acclimatization: Subjects are required to rest in a room with controlled temperature (e.g., 21-23°C) and humidity (e.g., 40-60%) for at least 30 minutes before measurements are taken.
-
Baseline Measurement: A baseline TEWL reading is taken from the designated test sites using a Tewameter® or a similar evaporimeter.
-
Product Application: A standardized amount of the test product (e.g., a formulation containing this compound) and the control products are applied to their respective test sites.
-
Post-Application Measurements: TEWL readings are taken at specified time intervals after product application (e.g., 1, 2, 4, and 6 hours) to assess the duration of the occlusive effect.
-
Data Analysis: The percentage reduction in TEWL is calculated for each test product relative to the baseline and the untreated control site.
In Vitro Occlusion Test (Beaker Method)
This gravimetric method provides a simple and rapid screening of the occlusive properties of a substance.
Objective: To determine the Occlusion Factor (F) of a this compound film by measuring the reduction in water evaporation from a sealed beaker.
Methodology:
-
Preparation: A beaker is filled with a known amount of distilled water.
-
Membrane Sealing: The opening of the beaker is covered with a filter paper (e.g., Whatman filter paper).
-
Sample Application: A uniform layer of the test substance (this compound) is spread over the filter paper. An uncoated filter paper serves as a negative control, and a filter paper coated with petrolatum can be used as a positive control.
-
Incubation: The beakers are placed in a chamber with controlled temperature and humidity.
-
Gravimetric Analysis: The beakers are weighed at different time intervals to determine the amount of water that has evaporated.
-
Calculation of Occlusion Factor (F): The occlusion factor is calculated using the following formula:
-
F = [(A - B) / A] x 100
-
Where A is the water loss from the beaker with the uncoated filter paper, and B is the water loss from the beaker with the coated filter paper.
-
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes involved in evaluating and understanding skin occlusion, the following diagrams are provided.
Caption: In Vivo TEWL Measurement Workflow.
Caption: Mechanism of Skin Occlusion.
References
A Comparative Guide to the Production of Stearyl Palmitate Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prevalent methods for the production of stearyl palmitate solid lipid nanoparticles (SLNs): high-pressure homogenization (HPH), microemulsion, and solvent emulsification-evaporation. The selection of an appropriate production method is critical as it significantly influences the physicochemical properties and, consequently, the in vivo performance of the SLN-based drug delivery system. This document presents a comparative analysis based on key performance indicators, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Comparative Analysis of Production Methods
The choice of production method for this compound SLNs impacts critical parameters such as particle size, particle size distribution (Polydispersity Index, PDI), and entrapment efficiency. The following table summarizes the quantitative data gleaned from various studies on SLNs prepared with this compound or structurally similar lipids like cetyl palmitate and stearic acid, offering a comparative overview of what can be expected from each technique.
| Production Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Key Advantages | Key Disadvantages |
| High-Pressure Homogenization (Hot) | 100 - 400[1][2] | 0.15 - 0.35[1] | 70 - 95[3] | Scalable, avoids organic solvents, well-established.[4] | High energy input, potential for thermal degradation of labile drugs. |
| Microemulsion | 50 - 200 | 0.10 - 0.25 | 80 - 98 | Ease of preparation, thermodynamically stable, narrow size distribution. | Requires high surfactant concentrations, potential for toxicity. |
| Solvent Emulsification-Evaporation | 150 - 500 | 0.20 - 0.40 | 60 - 85 | Suitable for thermolabile drugs, good control over particle size. | Use of organic solvents, potential for residual solvent toxicity. |
Experimental Protocols
Detailed methodologies for the three primary production techniques are provided below. These protocols are based on established procedures and can be adapted for specific drug encapsulation requirements.
High-Pressure Homogenization (Hot Homogenization)
This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion which, upon cooling, forms SLNs.
Materials:
-
This compound (Lipid Phase)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., Soy Lecithin)
-
Purified Water (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API)
Procedure:
-
The lipid phase, consisting of this compound, is melted at a temperature approximately 5-10°C above its melting point (around 55-60°C for this compound).
-
The API is dissolved or dispersed in the molten lipid.
-
The aqueous phase, containing the surfactant and co-surfactant dissolved in purified water, is heated to the same temperature as the lipid phase.
-
The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.
-
The hot pre-emulsion is then passed through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).
-
The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.
Microemulsion Method
This technique involves the formation of a thermodynamically stable oil-in-water (o/w) microemulsion, which is then diluted in a large volume of cold water to precipitate the SLNs.
Materials:
-
This compound (Oil Phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Butanol, Ethanol)
-
Purified Water (Aqueous Phase)
-
API
Procedure:
-
This compound is melted at a temperature of 65-70°C.
-
The API is dissolved in the molten lipid.
-
The surfactant and co-surfactant are added to the molten lipid phase and stirred until a clear, homogenous mixture is formed.
-
The aqueous phase (purified water) is heated to the same temperature and added to the lipid-surfactant mixture under gentle stirring to form a transparent o/w microemulsion.
-
The hot microemulsion is then rapidly dispersed into a large volume of cold water (2-5°C) with continuous stirring.
-
The sudden temperature decrease leads to the precipitation of the lipid phase, forming a dispersion of this compound SLNs.
Solvent Emulsification-Evaporation Method
This method is particularly suitable for thermolabile drugs as it avoids high temperatures. It involves dissolving the lipid and drug in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation.
Materials:
-
This compound (Lipid)
-
API
-
Water-immiscible Organic Solvent (e.g., Dichloromethane, Chloroform)
-
Surfactant (e.g., Polyvinyl Alcohol (PVA), Tween 80)
-
Purified Water (Aqueous Phase)
Procedure:
-
This compound and the API are dissolved in a water-immiscible organic solvent.
-
This organic phase is then emulsified in an aqueous solution containing a surfactant using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
The organic solvent is then removed from the emulsion by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
The evaporation of the solvent leads to the precipitation of the lipid, forming the this compound SLNs in the aqueous dispersion.
Visualizing the Workflow
To better understand the logical flow of each production method, the following diagrams have been generated using the DOT language.
Caption: General workflow for this compound SLN production.
Caption: Comparative workflow of the three main SLN production methods.
Conclusion
The selection of a production method for this compound SLNs should be guided by the specific requirements of the intended application. High-pressure homogenization is a robust and scalable method suitable for many applications, provided the API is thermally stable. The microemulsion technique offers the advantage of producing smaller particles with a narrow size distribution but requires careful consideration of the high surfactant concentrations. The solvent emulsification-evaporation method provides a valuable alternative for heat-sensitive drugs, although the use of organic solvents necessitates rigorous removal and safety protocols. By understanding the trade-offs presented in this guide, researchers can make an informed decision to optimize their this compound SLN formulation and production process.
References
- 1. Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
A Comparative Guide to Analytical Methods for the Quantification of Stearyl Palmitate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stearyl palmitate, a wax ester with significant applications in pharmaceutical formulations and cosmetics, is critical for quality control, stability studies, and formulation development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is compared using supporting experimental data, and detailed experimental protocols are provided.
Quantitative Performance Comparison
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the need for structural information. The following table summarizes the key quantitative performance parameters for each technique. The data presented is a synthesis from studies on this compound, its constituent fatty acids (palmitic and stearic acid), and other palmitate esters, as direct comparative validation studies for this compound are not extensively available.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with detection via UV, Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD). | Separation based on volatility and polarity, with detection by mass-to-charge ratio. |
| Linearity (R²) | Typically ≥ 0.999[1] | Typically ≥ 0.998[2] |
| Limit of Detection (LOD) | 0.015 - 2.30 µg/mL (for related palmitate esters)[1][3] | 0.1 - 0.4 µg/g (for palmitic/stearic acid)[4] |
| Limit of Quantification (LOQ) | 0.051 - 7.59 µg/mL (for related palmitate esters) | 0.2 - 0.5 µg/g (for palmitic/stearic acid) |
| Precision (%RSD) | < 3% (Intra-day and Inter-day) | < 6% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 90 - 102% | 80 - 115% |
| Sample Preparation | Minimal; typically involves dissolution in a suitable organic solvent. | Often requires hydrolysis and derivatization to increase volatility of the constituent fatty acids. |
| Analysis Time | Shorter run times, typically 5-15 minutes. | Longer run times, often exceeding 20 minutes, plus time for derivatization. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher than HPLC. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct quantification of intact this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample or formulation containing it.
-
Dissolve the sample in 10 mL of a suitable organic solvent such as a mixture of n-hexane and isopropanol (e.g., 96:4 v/v) to create a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (96:4 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 210 nm (for UV detection).
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 1 to 100 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method typically involves the hydrolysis of this compound to its constituent fatty alcohol (stearyl alcohol) and fatty acid (palmitic acid), followed by derivatization of the fatty acid for analysis.
1. Sample Preparation (Hydrolysis and Derivatization):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 0.5 M sodium hydroxide in methanol.
-
Heat the mixture at 80°C for 10 minutes to hydrolyze the ester.
-
After cooling, add 1 mL of 14% boron trifluoride in methanol and heat at 80°C for 2 minutes to methylate the palmitic acid.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, vortex, and centrifuge.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification of the characteristic ions of palmitic acid methyl ester (e.g., m/z 74, 87, 270).
3. Calibration:
-
Prepare a series of standard solutions of palmitic acid methyl ester in hexane at concentrations ranging from, for example, 0.5 to 50 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area of the target ion against the concentration.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflows for both HPLC and GC-MS analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Stearyl Palmitate: A Guide for Laboratory Professionals
Stearyl palmitate, a wax ester commonly used in cosmetics and personal care products, is generally not considered a hazardous substance.[1][2] However, proper handling and disposal are essential to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the following safety measures. While it has a low order of toxicity, taking precautions minimizes any potential risks.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to avoid skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
In Case of a Spill: For small spills, the immediate priority is to contain the substance and prevent it from entering drains or waterways.[3]
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Remove all sources of ignition.[4] 2. Absorb the spill with an inert material such as sand, sawdust, or diatomite. 3. Place the absorbed material into a suitable, labeled container for disposal. 4. Clean the spill area thoroughly with soap and water. |
| Molten Wax Spill | 1. Cleanup of molten wax should be done under supervision. 2. Allow the material to cool and solidify before attempting cleanup. 3. Once solid, scrape up the material and place it in a designated waste container. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The generator of the waste is solely responsible for compliance.
-
Waste Characterization:
-
Uncontaminated this compound: If the this compound is unused and uncontaminated, it can often be disposed of as non-hazardous solid waste.
-
Contaminated this compound: If contaminated with hazardous materials, it must be treated as hazardous waste, and the disposal method must be adjusted accordingly based on the nature of the contaminants.
-
-
Packaging for Disposal:
-
Place the waste this compound in a clearly labeled, sealed container.
-
For spills that have been absorbed, ensure the absorbent material is also placed in the container.
-
Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.
-
-
Disposal Route:
-
Non-Hazardous Waste: Dispose of in a manner consistent with local and national regulations for non-hazardous materials. This may include disposal in a secured landfill.
-
Hazardous Waste: If contaminated, the waste must be handled by a licensed hazardous waste disposal company.
-
Experimental Workflow: Disposal of this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Stearyl Palmitate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Stearyl Palmitate, a common fatty acid ester. Adherence to these procedures will help minimize risks and ensure compliance with safety regulations.
While this compound is not classified as a hazardous substance, proper personal protective equipment (PPE) and handling protocols are crucial, particularly when the substance is in a molten state.[1][2]
Recommended Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following PPE is recommended when handling this compound. A risk assessment should be conducted to determine the specific needs for your laboratory procedures.[3][4][5]
| PPE Category | Solid this compound | Molten this compound |
| Eye Protection | Safety glasses with side shields or goggles. | Chemical splash goggles and a face shield. |
| Hand Protection | Nitrile gloves. | Heat-resistant gloves over nitrile gloves. |
| Body Protection | Standard lab coat. | Chemical-resistant apron over a lab coat. |
| Respiratory Protection | Generally not required with adequate ventilation. | Use in a well-ventilated area or with an appropriate NIOSH/MSHA approved respirator if vapors are generated. |
| Footwear | Closed-toe shoes. | Closed-toe shoes. |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan minimizes the risk of spills, contamination, and personal injury.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from heat, open flames, and direct sunlight.
Handling Solid this compound
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the work area is clean and uncluttered.
-
Weighing and Transfer: Use a clean scoop or spatula to transfer the desired amount of solid this compound. Avoid generating dust.
-
Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and water.
Handling Molten this compound
-
Melting: Heat this compound in a suitable, properly labeled container using a controlled heating source such as a water bath or heating mantle. The melting point is approximately 57°C (135°F). Avoid overheating, as this can produce irritating vapors.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of any vapors.
-
Transferring: Use appropriate tools, such as heated pipettes or insulated gloves, to handle the molten liquid. Be cautious to avoid splashing.
-
First Aid for Burns: In case of skin contact with molten material, immediately flush or immerse the affected area in cold water. Do not attempt to remove the solidified material from the skin. Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and paper towels, in a designated, labeled waste container.
-
Liquid Waste: If this compound is in a liquid (molten) form, allow it to cool and solidify before disposal, if practical. Otherwise, absorb the liquid with an inert material like vermiculite or sand and place it in the designated solid waste container.
-
Labeling: Clearly label the waste container as "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) department.
Disposal of Empty Containers
-
Rinsing: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Collect the rinsate as chemical waste for proper disposal.
-
Container Disposal: Once thoroughly rinsed and dried, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.
Spill Management
-
Containment: In the event of a spill, contain the material to prevent it from spreading.
-
Absorption: For liquid spills, absorb the material using an inert absorbent. For solid spills, sweep up the material carefully to avoid creating dust.
-
Collection: Place the absorbed or swept material into a labeled container for disposal as chemical waste.
-
Cleaning: Clean the spill area thoroughly.
Experimental Workflow: Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
